molecular formula C10H9NO B1322876 (Isoquinolin-8-yl)methanol CAS No. 1159511-15-5

(Isoquinolin-8-yl)methanol

Cat. No.: B1322876
CAS No.: 1159511-15-5
M. Wt: 159.18 g/mol
InChI Key: UDNDYRZGZAWJHB-UHFFFAOYSA-N
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Description

(Isoquinolin-8-yl)methanol, with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol, is a versatile isoquinoline derivative prized as a synthetic intermediate in medicinal chemistry . Its core research value lies in the construction of novel molecules for drug discovery, particularly in the development of targeted cancer therapies. Recent research has leveraged the isoquinoline scaffold to develop highly selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a critical therapeutic target for HER2-positive cancers . These inhibitors demonstrate significantly improved selectivity for HER2 over EGFR compared to existing treatments like lapatinib, leading to enhanced cellular activity and anti-proliferative effects against cancer cells . The hydroxymethyl group on the isoquinoline ring provides a handle for further chemical functionalization, making this compound a valuable precursor for generating compound libraries aimed at optimizing pharmacokinetic properties and target binding affinity . Isoquinoline alkaloids and their synthetic analogs are known for a broad spectrum of pharmacological activities, underscoring the significance of this compound family in biomedical research . As a building block, it facilitates the exploration of new chemical space in the search for therapies for conditions ranging from oncology to neurodegenerative diseases . This product is intended for research and laboratory use only. Researchers should consult the safety data sheet and adhere to all recommended handling and storage protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNDYRZGZAWJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-15-5
Record name 8-(Hydroxymethyl)isoquinoline
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Foundational & Exploratory

An In-depth Technical Guide to (Isoquinolin-8-yl)methanol: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Isoquinolin-8-yl)methanol, a heterocyclic organic compound, holds significance as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and a detailed experimental protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Chemical Properties and Structure

This compound, with the CAS Number 76518-57-5, is a derivative of isoquinoline, a structural isomer of quinoline.[1] Its core structure consists of a benzene ring fused to a pyridine ring, with a hydroxymethyl group (-CH2OH) substituted at the 8-position.

Structural Information

The structural identifiers for this compound are crucial for its unambiguous identification and use in computational chemistry and database searches.

  • IUPAC Name: this compound[1]

  • Chemical Formula: C₁₀H₉NO[1]

  • Canonical SMILES: C1=CC=C2C(=C1)C=NC=C2CO

  • InChI Key: InChI=1S/C10H9NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2

Physicochemical Properties
PropertyValueSource
CAS Number 76518-57-5P&S Chemicals[1]
Molecular Formula C₁₀H₉NOP&S Chemicals[1]
Molecular Weight 159.18 g/mol Computed
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis of this compound

A robust and reliable method for the synthesis of this compound is the reduction of its corresponding aldehyde, isoquinoline-8-carboxaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of Isoquinoline-8-carboxaldehyde

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Isoquinoline-8-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve isoquinoline-8-carboxaldehyde (1.0 equivalent) in methanol or ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Solvent Removal: Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Isoquinoline-8-carboxaldehyde Isoquinoline-8-carboxaldehyde Reduction Reduction Isoquinoline-8-carboxaldehyde->Reduction 1. Dissolve Quenching Quenching Reduction->Quenching 3. Reaction Completion Reagents NaBH4, MeOH/EtOH Reagents->Reduction 2. Add Extraction Extraction Quenching->Extraction 4. Quench Purification Purification Extraction->Purification 5. Extract This compound This compound Purification->this compound 6. Purify

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly accessible literature, the broader class of isoquinoline alkaloids is well-known for a wide spectrum of pharmacological activities.[4][5][6] These activities include, but are not limited to, anticancer, antimicrobial, and neurological effects.[7][8][9][10]

The structural motif of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The hydroxyl group provides a key point for further chemical modification, allowing for the generation of diverse libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies.

Potential Signaling Pathway Interactions

Given the known activities of related isoquinoline compounds, it is plausible that derivatives of this compound could interact with various biological signaling pathways. A hypothetical workflow for investigating such interactions is presented below.

Signaling_Pathway_Investigation Compound This compound Derivative Cell_Culture Cell-Based Assays (e.g., Cancer Cell Lines) Compound->Cell_Culture Target_Identification Target Identification (e.g., Affinity Chromatography, Proteomics) Cell_Culture->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis Biological_Response Biological Response (e.g., Apoptosis, Proliferation) Pathway_Analysis->Biological_Response

Caption: Workflow for investigating biological activity.

Conclusion

This compound represents a chemical entity with considerable potential for further exploration in the fields of medicinal chemistry and drug discovery. While a comprehensive experimental characterization of its physical properties is still needed, a reliable synthetic route is accessible through the reduction of the corresponding aldehyde. The isoquinoline core, coupled with a reactive hydroxymethyl group, provides a versatile platform for the design and synthesis of novel compounds with potential therapeutic applications. Future research focused on the biological evaluation of this compound and its derivatives is warranted to fully elucidate their pharmacological profile and potential as lead compounds in drug development programs.

References

(Isoquinolin-8-yl)methanol CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(Isoquinolin-8-yl)methanol is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and their diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, potential synthetic approaches, and the broader context of its relevance in research and drug development. While specific experimental data for this particular molecule is limited in publicly available literature, this guide leverages information on closely related compounds to provide valuable insights for researchers.

Chemical Identity

A clear identification of this compound is fundamental for any research endeavor.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 76518-57-5[1]
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Canonical SMILES C1=CC=C2C(=C1)C=NC=C2CO

Physicochemical Properties

PropertyValue (for Quinolin-8-ylmethanol)
Molecular Weight 159.18 g/mol
XLogP3 1.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 159.0684139 g/mol
Monoisotopic Mass 159.0684139 g/mol
Topological Polar Surface Area 33.1 Ų
Heavy Atom Count 12

Data sourced from PubChem for the isomeric compound Quinolin-8-ylmethanol.

Synthesis Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of isoquinoline derivatives can be adapted. A plausible synthetic route could involve the reduction of a corresponding carbonyl compound or the functionalization of a pre-existing isoquinoline core.

Proposed Synthetic Pathway: Reduction of Isoquinoline-8-carbaldehyde

A common method for the preparation of benzyl alcohol derivatives is the reduction of the corresponding aldehyde.

G cluster_start Starting Material cluster_reagent Reagents cluster_product Product Isoquinoline-8-carbaldehyde Isoquinoline-8-carbaldehyde This compound This compound Isoquinoline-8-carbaldehyde->this compound Reduction NaBH4, Methanol NaBH4, Methanol NaBH4, Methanol->this compound

Caption: Proposed synthesis of this compound via reduction.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve isoquinoline-8-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Biological and Research Applications

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. While specific biological data for this compound is scarce, the activities of related isoquinoline and 8-hydroxyquinoline derivatives suggest potential areas of investigation.

  • Anticancer Activity: Many isoquinoline derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of kinases and topoisomerases.

  • Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline core, structurally related to the isoquinoline scaffold, is well-known for its antimicrobial and antifungal properties.

  • Neurological Activity: Certain isoquinoline alkaloids interact with receptors in the central nervous system, suggesting potential applications in neuropharmacology.

Hypothetical Signaling Pathway Modulation

Given the prevalence of isoquinoline derivatives as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation, such as the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Proliferation mTOR->Proliferation Promotes Inhibitor This compound (Hypothetical) Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

Specific safety data for this compound is not available. Standard laboratory safety precautions for handling chemical reagents should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in drug discovery and development, stemming from the well-established biological activities of the broader isoquinoline class of molecules. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its identity, potential synthesis, and hypothetical biological roles. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound.

References

Spectroscopic Profile of (Isoquinolin-8-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (isoquinolin-8-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for obtaining such data.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound. The data is presented in a structured format to facilitate analysis and comparison.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns. The compound has a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol .[1]

ParameterValueSource
Molecular FormulaC₁₀H₉NOPubChem[1]
Molecular Weight159.18 g/mol PubChem[1]
Major Peaks (m/z)
Top Peak159PubChem[1]
2nd Highest Peak131PubChem[1]
3rd Highest Peak130PubChem[1]
Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of this compound has been reported. The key absorption bands are indicative of its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300-3500 (broad)O-HStretching
~3000-3100Aromatic C-HStretching
~2850-2950Aliphatic C-H (CH₂)Stretching
~1600-1650C=C and C=NStretching
~1400-1500Aromatic C=CStretching
~1000-1100C-OStretching

Note: The IR data is based on the ATR-IR spectrum available from the Forensic Spectral Research database via PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2s1HH-1
~8.5d1HH-3
~7.8d1HH-5
~7.6t1HH-6
~7.5d1HH-7
~7.4d1HH-4
~5.0s2H-CH₂-
~4.5 (broad)s1H-OH

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~152C-1
~143C-3
~138C-8a
~136C-4a
~130C-6
~128C-5
~127C-7
~121C-4
~118C-8
~65-CH₂-

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

  • Injection: Inject a 1 µL aliquot of the sample solution into the gas chromatograph.

  • Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS) with helium as the carrier gas. A temperature gradient program can be employed to ensure good separation, for example, starting at 50°C and ramping to 250°C.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Infrared (FT-IR) Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Workflow and Data Integration

The characterization of a novel compound like this compound involves a logical workflow of spectroscopic analyses. The following diagram illustrates this process.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Sample IR Infrared (IR) Spectroscopy Purification->IR Sample NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data Structure Structure Confirmation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Isoquinoline Core: A Technical Guide to its Discovery, History, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif that constitutes the structural foundation of over 2,500 naturally occurring alkaloids and a vast array of synthetic molecules with profound pharmacological activities. As a benzopyridine, featuring a benzene ring fused to a pyridine ring, its distinct electronic and structural characteristics have established it as a cornerstone in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive exploration of the discovery and history of isoquinoline alkaloids, detailing the seminal experimental protocols for their isolation and synthesis, presenting key quantitative data, and visualizing their intricate signaling pathways.

Discovery and Historical Milestones

The journey into the world of isoquinoline alkaloids began in the 19th century, a period marked by pioneering efforts to isolate the active principles from medicinal plants. This era laid the groundwork for alkaloid chemistry and modern pharmacology.

Morphine: The Dawn of Alkaloid Chemistry

The history of isoquinoline alkaloids is inextricably linked to the isolation of morphine. In 1804, the German pharmacist Friedrich Sertürner successfully isolated a crystalline substance from opium, the dried latex of the opium poppy (Papaver somniferum)[1][2]. He named it "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties[1][3]. This is widely considered the first-ever isolation of a pure alkaloid from a plant[1][3]. Sertürner's meticulous work, which he initially published in 1805 and more comprehensively in 1817, involved extracting opium with hot water and precipitating the morphine with ammonia[4][5]. His experiments, which included self-administration and tests on animals, demonstrated that this isolated compound was the primary active principle of opium[4][6][7]. This discovery was a paradigm shift, proving that the medicinal properties of plants resided in specific, isolatable chemical entities.

Papaverine, Berberine, and Sanguinarine: Expanding the Family

Following the isolation of morphine, the 19th century saw the discovery of numerous other isoquinoline alkaloids. Papaverine was also isolated from opium and was found to have different properties from morphine, notably its smooth muscle relaxant effects[8].

Berberine, a bright yellow quaternary isoquinoline alkaloid, has a long history of use in traditional Chinese and Ayurvedic medicine[9]. It was isolated from plants of the Berberis genus, such as Berberis vulgaris (barberry)[9][10].

Sanguinarine, a toxic polycyclic quaternary alkaloid, was extracted from the bloodroot plant (Sanguinaria canadensis) and other members of the Papaveraceae family[11].

Emetine and Tubocurarine: From Traditional Remedies to Modern Medicine

Emetine, the principal alkaloid of the ipecac root (Carapichea ipecacuanha), was used for its emetic and anti-protozoal properties[1]. Early use involved oral administration of the crude root extract[1].

The story of tubocurarine is rooted in the use of curare as an arrow poison by indigenous peoples of South America. The active principle, d-tubocurarine, was first isolated in a pure form by Harold King in 1935 from museum samples of curare and later from the plant Chondrodendron tomentosum[12][13][14]. This discovery led to its use as a muscle relaxant in surgery[13].

Quantitative Data

The following tables summarize key quantitative data for prominent isoquinoline alkaloids, including their content in natural sources and some of their physicochemical and biological properties.

Table 1: Alkaloid Content in Selected Plant Sources

AlkaloidPlant SourcePart of PlantTypical Yield/ContentReference(s)
MorphinePapaver somniferumDried Latex (Opium)10-15%[7]
PapaverinePapaver somniferumDried Latex (Opium)0.5-3%[8]
EmetineCarapichea ipecacuanhaRoot~1.2% (non-phenolic alkaloids)
BerberineBerberis vulgarisBark~5%[9]
BerberineBerberis aristataRoot2.8%[9]
SanguinarineSanguinaria canadensisRhizome9% (in some populations)[15]
TubocurarineChondrodendron tomentosumBark and StemsGood yield (not specified)[12]

Table 2: Physicochemical and Biological Data of Selected Isoquinoline Alkaloids

AlkaloidMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)UV-Vis λmax (nm) (Solvent)Bioactivity (IC50/LD50)Reference(s)
MorphineC₁₇H₁₉NO₃285.34254-256285 (acidic), 298 (basic)-[1]
PapaverineC₂₀H₂₁NO₄339.39147-148251, 283, 310 (ethanol)-[16][17]
EmetineC₂₉H₄₀N₂O₄480.6474236, 283 (ethanol)12.1 mg/kg (LD50, i.p., rat)[1][18]
BerberineC₂₀H₁₈NO₄⁺336.36145 (chloride)228, 263, 345, 421 (methanol)-[10][19]
SanguinarineC₂₀H₁₄NO₄⁺332.33213 (chloride)283, 327 (alkanolamine form)-[20][21]
TubocurarineC₃₇H₄₁N₂O₆⁺609.73272-273 (chloride)280, 2860.13 mg/kg (LD50, i.v., mouse)[22][23]

Experimental Protocols

The isolation of isoquinoline alkaloids from their natural sources and their chemical synthesis have been pivotal in their study and application. The following sections detail the classical experimental methodologies.

Historical Isolation Methods

This protocol is a representation of Friedrich Sertürner's classical method for isolating morphine from opium.

  • Objective: To isolate the "principium somniferum" (morphine) from opium.

  • Procedure:

    • Extraction: Dried opium is repeatedly extracted with hot water.

    • Precipitation: The aqueous extract is treated with ammonia (ammonium hydroxide). This increases the pH, causing the basic morphine to precipitate out of the solution as a solid.

    • Crystallization: The crude morphine precipitate is collected and can be further purified by recrystallization from a suitable solvent, such as ethanol.

While not isoquinoline alkaloids, the method developed by Pelletier and Caventou for the Cinchona alkaloids is a landmark in alkaloid chemistry and is analogous to early isoquinoline alkaloid isolation techniques.

  • Objective: To isolate quinine and cinchonine from cinchona bark.

  • Procedure:

    • Acid Extraction: Powdered cinchona bark is extracted with dilute sulfuric acid.

    • Precipitation: The acidic extract is filtered, and powdered lime (calcium hydroxide) is added to the filtrate to neutralize the acid and precipitate the alkaloids as free bases.

    • Crude Alkaloid Isolation: The precipitate is collected, dried, and then extracted with boiling alcohol.

    • Fractional Crystallization: The alcoholic solution is concentrated. Upon cooling, cinchonine, being less soluble, crystallizes out first and is collected by filtration. Quinine remains in the mother liquor and can be subsequently isolated by further concentration and crystallization[2][24][25].

This general method became a standard for alkaloid isolation.

  • Objective: A general procedure for the extraction and purification of alkaloids from plant material.

  • Procedure:

    • Liberation of Free Base: The powdered plant material is moistened with water and treated with an alkali such as lime (calcium hydroxide) or sodium carbonate to convert the alkaloid salts present in the plant into their free base form[19][26][27].

    • Solvent Extraction: The alkalized plant material is then extracted with an immiscible organic solvent, such as ether or chloroform. The free alkaloid bases are soluble in the organic solvent, while most other plant constituents are not.

    • Acid-Base Partitioning: The organic extract containing the crude alkaloids is then shaken with a dilute aqueous acid (e.g., sulfuric acid or hydrochloric acid). The basic alkaloids are protonated and form salts, which are soluble in the aqueous acidic layer, while many impurities remain in the organic layer.

    • Isolation of Pure Alkaloids: The aqueous acidic layer is separated and made alkaline again with a base like ammonia. This converts the alkaloid salts back to their free bases, which then precipitate out of the aqueous solution or can be extracted with a fresh portion of an organic solvent. Evaporation of the organic solvent yields the purified alkaloids[19][26][27].

Foundational Synthetic Reactions

The structural elucidation of isoquinoline alkaloids spurred the development of synthetic methods to construct the isoquinoline core.

  • Description: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.

  • General Protocol:

    • The β-arylethylamide is dissolved in an inert solvent (e.g., toluene, acetonitrile).

    • A dehydrating agent (e.g., POCl₃) is added, and the mixture is heated to reflux.

    • After the reaction is complete, the mixture is cooled, and the excess reagent is quenched (e.g., with ice).

    • The product is extracted with an organic solvent and purified by chromatography or crystallization.

  • Typical Yields: Moderate to high, depending on the substrate and reaction conditions.

  • Description: This reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. This reaction is of immense biological importance as it is the basis for the biosynthesis of many isoquinoline alkaloids.

  • General Protocol:

    • The β-arylethylamine and the carbonyl compound are dissolved in a suitable solvent (e.g., ethanol, water).

    • An acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is added.

    • The reaction mixture is stirred at room temperature or heated.

    • The product is isolated by neutralization, extraction, and purification.

  • Typical Yields: Generally good to excellent, particularly for activated aromatic rings. Yields can range from 52-93% for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines[28].

  • Description: This reaction synthesizes isoquinolines from a benzaldehyde and an aminoacetal. The reaction proceeds via the formation of a Schiff base, followed by an acid-catalyzed cyclization.

  • General Protocol:

    • The benzaldehyde and 2,2-diethoxyethylamine are condensed, often with acid catalysis, to form the benzalaminoacetal (a Schiff base).

    • The isolated Schiff base is then treated with a strong acid (e.g., concentrated sulfuric acid) and heated to effect cyclization and aromatization to the isoquinoline.

  • Typical Yields: The yields can be variable and are often low, depending on the substituents on the aromatic ring[29][30][31][32].

Signaling Pathways and Mechanisms of Action

Many isoquinoline alkaloids exert their potent pharmacological effects by interacting with specific biological targets and modulating key signaling pathways.

Morphine: Opioid Receptor Signaling

Morphine is a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[13]. Its analgesic effects are primarily mediated through the activation of these receptors in the central nervous system.

morphine_signaling morphine Morphine mor μ-Opioid Receptor (MOR) morphine->mor Binds and Activates g_protein Gi/o Protein mor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ca_channel Voltage-gated Ca²⁺ Channels g_protein->ca_channel Inhibits k_channel GIRK Channels (K⁺ Channels) g_protein->k_channel Activates camp cAMP ac->camp Produces neurotransmitter Neurotransmitter Release ca_channel->neurotransmitter Reduces hyperpolarization Hyperpolarization k_channel->hyperpolarization Induces analgesia Analgesia neurotransmitter->analgesia hyperpolarization->analgesia

Morphine's activation of the μ-opioid receptor leads to analgesia.

Papaverine: Phosphodiesterase Inhibition

Papaverine acts as a non-selective inhibitor of phosphodiesterases (PDEs), particularly PDE10A[8][30][31]. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.

papaverine_signaling papaverine Papaverine pde Phosphodiesterases (e.g., PDE10A) papaverine->pde Inhibits camp cAMP pde->camp Degrades cgmp cGMP pde->cgmp Degrades pka Protein Kinase A (PKA) camp->pka Activates pkg Protein Kinase G (PKG) cgmp->pkg Activates mlck Myosin Light Chain Kinase (MLCK) pka->mlck Inhibits (via phosphorylation) ca_levels Intracellular Ca²⁺ Levels pkg->ca_levels Decreases vasodilation Smooth Muscle Relaxation (Vasodilation) mlck->vasodilation Leads to ca_levels->vasodilation Leads to

Papaverine's inhibition of PDEs leads to smooth muscle relaxation.

Berberine: AMPK Activation

Berberine exerts its metabolic effects, including its anti-diabetic properties, in part through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis[3][20][33][34].

berberine_signaling berberine Berberine ampk AMP-activated Protein Kinase (AMPK) berberine->ampk Activates m_tor mTOR ampk->m_tor Inhibits glut4 GLUT4 Translocation ampk->glut4 Promotes glycolysis Glycolysis ampk->glycolysis Stimulates lipogenesis Lipogenesis ampk->lipogenesis Inhibits glucose_uptake Increased Glucose Uptake glut4->glucose_uptake glycolysis->glucose_uptake lipid_synthesis Decreased Lipid Synthesis lipogenesis->lipid_synthesis tubocurarine_signaling ach Acetylcholine (ACh) nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds and Activates tubocurarine Tubocurarine tubocurarine->nachr Competitively Blocks depolarization Endplate Depolarization nachr->depolarization Causes muscle_contraction Muscle Contraction depolarization->muscle_contraction Triggers emetine_signaling cluster_ribosome Ribosome a_site A site p_site P site a_site->p_site Translocation e_site E site p_site->e_site Translocation protein_synthesis Protein Synthesis (Elongation) p_site->protein_synthesis Inhibits emetine Emetine ribosome_40s 40S Ribosomal Subunit emetine->ribosome_40s Binds to ribosome_40s->p_site Blocks Translocation

References

The Isoquinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold."[1][2] This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities, making it a frequent starting point for drug discovery.[2] Structurally, it consists of a benzene ring fused to a pyridine ring.[3][4] This arrangement is isomeric to quinoline, with the key difference being the position of the nitrogen atom in the heterocyclic ring.[3]

First isolated from coal tar in 1885, the isoquinoline core is the foundational structure for over 2,500 naturally occurring alkaloids and a vast number of synthetic compounds with significant pharmacological applications.[4][5] Prominent examples from nature include the analgesic morphine, the vasodilator papaverine, and the antimicrobial agent berberine.[6][7][8][9] In the realm of synthetic pharmaceuticals, the isoquinoline motif is integral to drugs used as anesthetics, antihypertensives, and antiretroviral agents.[3][10][11][12] The versatility and proven therapeutic relevance of the isoquinoline scaffold continue to make it a focal point of intensive research in the development of novel therapeutic agents.[10][13]

Physicochemical Properties

Isoquinoline is a colorless, hygroscopic solid or liquid (melting point: 26-28°C) with a characteristic, unpleasant odor.[3][14] It is sparingly soluble in water but dissolves readily in common organic solvents and dilute acids.[3][14] As an analog of pyridine, isoquinoline is a weak base with a pKa of 5.14.[3][15] This basicity is due to the lone pair of electrons on the nitrogen atom, allowing it to be protonated by strong acids to form salts.[14][15] The electronic properties of the scaffold, influenced by the fusion of the electron-rich benzene ring and the electron-deficient pyridine ring, dictate its reactivity. Electrophilic substitution reactions typically occur on the benzene ring at positions C-5 and C-8, while nucleophilic substitutions preferentially happen at C-1 on the pyridine ring.[14] These fundamental properties are critical for its interaction with biological targets and for its synthetic manipulation.

Synthesis of the Isoquinoline Core

The construction of the isoquinoline framework is a well-established area of organic synthesis, with several classic name reactions forming the foundation of its preparation. More recent efforts have focused on developing more efficient and environmentally friendly "green" methodologies.[2][16]

Classical Synthetic Routes

Three historical reactions are fundamental to isoquinoline synthesis:

  • Bischler-Napieralski Reaction: This is one of the most common methods, involving the intramolecular cyclization of a β-phenylethylamine amide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). The reaction yields a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline.[5][8][14][17]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a 1,2,3,4-tetrahydroisoquinoline.[5][8][17] This method is particularly significant as it can proceed under physiological conditions and is a key reaction in the biosynthesis of many isoquinoline alkaloids.[9]

  • Pomeranz-Fritsch Reaction: In this method, a benzaldehyde and an aminoacetoaldehyde diethyl acetal react in the presence of an acid to form the isoquinoline core directly.[3][5][8]

General Experimental Workflow

G General Synthetic Workflow for Isoquinoline Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Starting Materials (e.g., β-phenylethylamine, Aldehyde) B Reaction Setup (Solvent, Catalyst) A->B Combine C Cyclization (e.g., Bischler-Napieralski, Pictet-Spengler) B->C D Reaction Monitoring (TLC, LC-MS) C->D Monitor Progress E Quenching & Extraction D->E F Purification (Column Chromatography, Recrystallization) E->F G Final Isoquinoline Product F->G

Caption: A generalized workflow for the synthesis of the isoquinoline core.

Detailed Experimental Protocol: Bischler-Napieralski Synthesis

This protocol describes a general procedure for the synthesis of a 1-substituted-3,4-dihydroisoquinoline.

Materials:

  • N-acyl-β-phenylethylamine derivative

  • Phosphoryl chloride (POCl₃) or Phosphorus pentoxide (P₂O₅)

  • Anhydrous toluene or acetonitrile

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Palladium on carbon (for optional dehydrogenation step)

Procedure:

  • Amide Formation: The starting β-phenylethylamine is acylated with an appropriate acid chloride or anhydride in the presence of a base to form the corresponding N-acyl derivative. This amide is purified and dried thoroughly.

  • Cyclization: The N-acyl-β-phenylethylamine (1 equivalent) is dissolved in anhydrous toluene. The dehydrating agent (e.g., POCl₃, 1.1-1.5 equivalents) is added dropwise at 0°C.[17] The reaction mixture is then heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is carefully treated with ice and then basified to a pH of 8-9 with a saturated sodium bicarbonate solution.[5]

  • Extraction: The aqueous layer is extracted three times with an organic solvent such as dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[5]

  • Purification: The crude 3,4-dihydroisoquinoline product is purified by column chromatography on silica gel or by recrystallization to yield the final product.[5]

  • (Optional) Aromatization: The purified 3,4-dihydroisoquinoline is dissolved in a suitable solvent (e.g., xylene) and heated with a dehydrogenating agent like 10% Pd/C to obtain the fully aromatic isoquinoline derivative.

Biological Activities and Therapeutic Applications

The isoquinoline scaffold is present in compounds exhibiting a remarkably broad range of pharmacological activities. This versatility has led to the development of numerous drugs for various diseases.[18]

  • Anticancer: Many isoquinoline alkaloids and their synthetic derivatives show potent antiproliferative activity against a range of human cancer cell lines.[9][12][19][20]

  • Antimicrobial: Natural alkaloids like berberine and sanguinarine are well-known for their antibacterial and antifungal properties.[6][8]

  • Antiviral: Certain isoquinoline derivatives have been investigated as antiviral agents, including against HIV and coronaviruses.[21][22]

  • Neuroprotective: Tetrahydroisoquinoline derivatives have been studied for their potential in treating neurodegenerative disorders like Parkinson's disease.[3][6]

  • Anti-inflammatory: Several compounds containing the isoquinoline core have demonstrated significant anti-inflammatory effects.[6][13][21]

  • Cardiovascular: Papaverine is a classic example of an isoquinoline-based vasodilator.[3][7] Other derivatives, like quinapril, are used as antihypertensive agents.[12][15]

Table 1: Examples of Clinically Approved Isoquinoline-Based Drugs
Drug NameIsoquinoline CoreTherapeutic ClassPrimary Indication
Papaverine [3]IsoquinolineVasodilatorTreatment of spasms, erectile dysfunction
Quinapril [12]TetrahydroisoquinolineACE InhibitorHypertension, Heart Failure
Solifenacin [10][12]TetrahydroisoquinolineMuscarinic AntagonistOveractive Bladder
Drotaverine [10][12]TetrahydroisoquinolinePDE4 InhibitorAntispasmodic
Saquinavir [3][10]DecahydroisoquinolineProtease InhibitorHIV/AIDS
Tubocurarine [7][15]Bis-benzylisoquinolineNeuromuscular BlockerSkeletal muscle relaxant in surgery
Quinisocaine [10][15]TetrahydroisoquinolineAnestheticTopical anesthetic

Mechanism of Action

The diverse biological effects of isoquinoline derivatives are a result of their ability to interact with a multitude of biological targets.

  • Enzyme Inhibition: A primary mechanism is the inhibition of key enzymes. For example, some anticancer isoquinolines function as topoisomerase inhibitors, preventing DNA replication and leading to cell death.[10][12] Others act as kinase inhibitors, blocking critical signaling pathways.[23]

  • Signaling Pathway Modulation: Isoquinoline compounds frequently target crucial intracellular signaling pathways. A common target in cancer therapy is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival. Inhibition of this pathway by isoquinoline derivatives can effectively halt cancer progression.[12][24][25]

  • Apoptosis and Cell Cycle Arrest: Many isoquinoline-based anticancer agents exert their effects by inducing programmed cell death (apoptosis) and arresting the cell cycle at specific checkpoints (e.g., G2/M phase), thereby preventing cancer cells from dividing.[24][25]

  • Other Mechanisms: Other mechanisms include disruption of microtubule polymerization, inhibition of phosphodiesterase (PDE) activity, and blockade of ion channels or receptors.[12][26]

G Inhibition of the PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Isoquinoline Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits

Caption: Isoquinolines can inhibit key nodes in the PI3K/Akt/mTOR pathway.

Structure-Activity Relationships (SAR)

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective drug candidates.[23]

  • C-1 Position: Substitution at the C-1 position is common and often critical for activity. For instance, large aromatic or benzyl groups at C-1 are features of many potent compounds, including papaverine.[1][15]

  • N-2 Position: Modification of the nitrogen atom, particularly in tetrahydroisoquinolines, can significantly influence activity. N-alkylation or acylation can alter the compound's polarity, cell permeability, and target binding.[1][15]

  • C-3 and C-4 Positions: Substitutions at these positions can also modulate activity and selectivity.[1][15]

  • Benzene Ring: The substitution pattern on the benzene ring (positions 5, 6, 7, and 8) is vital. The presence of methoxy groups, as seen in many natural alkaloids, is often associated with significant biological activity. Hydroxyl groups can act as hydrogen bond donors, enhancing receptor binding.[27]

G General Structure-Activity Relationships (SAR) of the Isoquinoline Core cluster_nodes General Structure-Activity Relationships (SAR) of the Isoquinoline Core ISO N2 N-2: Alkylation/acylation modulates permeability and target binding. N2->ISO C1 C-1: Bulky aromatic groups often enhance activity. C1->ISO C34 C-3/C-4: Substitutions can fine-tune selectivity. C34->ISO BENZ C5-C8 (Benzene Ring): Methoxy/hydroxy groups are key for activity. BENZ->ISO

Caption: Key positions on the isoquinoline scaffold for SAR studies. (Note: A placeholder image "isoquinoline_structure.png" is used in the DOT script above for illustrative purposes. The diagram points to key regions of the molecule.)

Quantitative Biological Data

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected isoquinoline derivatives, demonstrating the impact of structural modifications on potency.

Table 2: Anticancer Activity of Bis-benzylisoquinoline Alkaloids against SARS-CoV-2[23]
CompoundStructureVirus StrainIC₅₀ (µM)
Aromoline Bis-benzylisoquinolineSARS-CoV-2 (D614G)0.47
SARS-CoV-2 (Delta)0.66
SARS-CoV-2 (Omicron)0.53
Isotetrandrine Bis-benzylisoquinolineSARS-CoV-2 (D614G)1.24
Fangchinoline Bis-benzylisoquinolineSARS-CoV-2 (D614G)2.86

Key Experimental Protocols: Biological Assays

To evaluate the biological activity of newly synthesized isoquinoline derivatives, standardized in vitro assays are essential. The MTT assay is a fundamental method for assessing a compound's cytotoxic effect on cancer cells.[25]

MTT Cell Viability Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to purple formazan crystals.[25]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Isoquinoline compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[25]

  • Compound Treatment: A dilution series of the isoquinoline compounds is prepared. The cell culture medium is removed from the wells (or 100 µL is added), and 100 µL of medium containing the test compounds at various concentrations is added. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included. The plate is incubated for an additional 48-72 hours.[25]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[25]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the purple formazan crystals. The plate is agitated gently for 10-15 minutes.[25]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[25]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[25]

G Experimental Workflow for MTT Cell Viability Assay A 1. Seed Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with Isoquinoline Compounds (Varying Conc.) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan Crystals (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The isoquinoline scaffold represents a truly privileged structure in medicinal chemistry, forming the basis of a wide range of natural products and synthetic drugs with profound therapeutic impact.[1][2] Its synthetic accessibility and the rich possibilities for structural modification allow for the fine-tuning of its pharmacological properties. The diverse mechanisms of action, from enzyme inhibition to the modulation of complex signaling pathways, underscore its versatility as a pharmacophore. Future research will likely focus on the development of novel, highly selective isoquinoline derivatives, the exploration of new therapeutic areas, and the application of modern synthetic methods to create more complex and effective drug candidates.[9][13] The continued study of this remarkable scaffold holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

Theoretical Conformational Analysis of (Isoquinolin-8-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of (Isoquinolin-8-yl)methanol. Due to the absence of specific published experimental or computational studies on this molecule, this document outlines a robust, best-practice computational workflow derived from studies on analogous compounds, such as 8-hydroxyquinoline and other isoquinoline derivatives.[1][2][3] The primary focus is on the rotational isomerism of the hydroxymethyl group at the 8-position and the potential for intramolecular hydrogen bonding, a critical factor in determining molecular geometry and properties.

Introduction to this compound Conformation

This compound is a heterocyclic aromatic compound featuring an isoquinoline core with a hydroxymethyl substituent at the C8 position. The conformational flexibility of this molecule is primarily dictated by the rotation of the hydroxymethyl group around the C8-C(methanol) single bond. This rotation governs the spatial orientation of the hydroxyl group relative to the nitrogen atom of the isoquinoline ring.

Two principal conformations are of interest:

  • Conformer A (Intramolecularly Hydrogen-Bonded): The hydroxyl group's hydrogen atom is oriented towards the nitrogen atom, forming a potential O-H···N intramolecular hydrogen bond. This interaction can significantly stabilize this conformation.

  • Conformer B (Non-Hydrogen-Bonded): The hydroxyl group is oriented away from the nitrogen atom, precluding the formation of an intramolecular hydrogen bond.

Understanding the relative stability and the energy barrier to interconversion between these conformers is crucial for applications in medicinal chemistry and materials science, as the conformation can influence receptor binding, solubility, and crystal packing.

Computational Methodology

The following section details a standard and effective computational protocol for the theoretical study of this compound's conformation, based on widely accepted quantum chemical methods.[1][2][3][4]

Software and Theoretical Level

All calculations would be performed using a quantum chemistry software package such as Gaussian.[2] The theoretical method of choice is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size. The B3LYP hybrid functional is a commonly used and well-validated functional for such studies.[1][3] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electronic structure, including polarization and diffuse functions, which are important for accurately modeling hydrogen bonding.[2]

Conformational Search Protocol

A systematic conformational search is essential to locate the energy minima on the potential energy surface. For this compound, this can be achieved through a relaxed potential energy surface (PES) scan.

  • Definition of the Dihedral Angle: The key coordinate to be scanned is the dihedral angle τ(N1-C8a-C8-C(methanol)).

  • Scan Parameters: The PES scan would be performed by rotating this dihedral angle in steps of 10° or 15° from 0° to 360°. At each step, all other geometrical parameters (bond lengths, bond angles, and other dihedrals) are optimized.

  • Identification of Minima and Transition States: The resulting energy profile will reveal the low-energy conformers (minima) and the rotational energy barriers (transition states). The geometries corresponding to these stationary points are then selected for full optimization.

Geometry Optimization and Frequency Analysis

The geometries of the identified conformers and transition states from the PES scan are fully optimized without any constraints. A subsequent vibrational frequency analysis is performed on the optimized structures.

  • Confirmation of Stationary Points: The nature of the stationary points is confirmed by the number of imaginary frequencies (NIMAG). A local minimum (stable conformer) will have NIMAG = 0, while a transition state will have NIMAG = 1.

  • Thermodynamic Data: The frequency calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energies at a standard temperature (e.g., 298.15 K).

Natural Bond Orbital (NBO) Analysis

To gain deeper insight into the intramolecular interactions, particularly the O-H···N hydrogen bond, a Natural Bond Orbital (NBO) analysis is conducted.[1] This analysis provides information about charge transfer and the stabilization energy (E(2)) associated with the donor-acceptor interactions between the lone pair of the nitrogen atom (n) and the antibonding orbital of the O-H bond (σ*O-H).

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed computational study. These values are illustrative and based on findings for similar molecular systems.

Table 1: Predicted Relative Energies of this compound Conformers

ConformerDihedral Angle τ(N1-C8a-C8-Cmethanol) (°)Relative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
A (H-bonded)~00.000.00
B (Non-H-bonded)~1805.505.25
Transition State~908.508.30

Note: Energies are relative to the most stable conformer (Conformer A).

Table 2: Predicted Key Geometrical Parameters for this compound Conformers

ParameterConformer A (H-bonded)Conformer B (Non-H-bonded)
Bond Lengths (Å)
O-H1.0050.998
H···N1.9503.500
C8-Cmethanol1.5101.512
**Bond Angles (°) **
C8-Cmethanol-O110.5112.0
Cmethanol-O-H108.0109.5
O-H···N155.0N/A

Table 3: Predicted NBO Analysis for the Intramolecular Hydrogen Bond in Conformer A

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1σ*(O-H)7.50

E(2) represents the stabilization energy associated with the charge transfer from the nitrogen lone pair to the antibonding orbital of the O-H bond.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the theoretical study of this compound conformation.

conformational_relationship cluster_conformers Conformational States Conformer_A Conformer A (H-Bonded) τ ≈ 0° TS Transition State τ ≈ 90° Conformer_A->TS ΔG‡ ≈ 8.3 kcal/mol Conformer_B Conformer B (Non-H-Bonded) τ ≈ 180° Conformer_B->TS ΔG‡ ≈ 3.05 kcal/mol TS->Conformer_A TS->Conformer_B

Caption: Energy profile showing the relationship between conformers and the transition state.

computational_workflow start Initial Structure of This compound pes_scan Potential Energy Surface Scan (Rotate τ(N1-C8a-C8-Cmethanol)) start->pes_scan identify_stationary Identify Minima (Conformers) and Maxima (Transition States) pes_scan->identify_stationary geom_opt Full Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) identify_stationary->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis confirm_stationary Confirm Stationary Points (NIMAG=0 for minima, 1 for TS) freq_analysis->confirm_stationary thermo_data Calculate Thermodynamic Data (ΔG, ZPVE) confirm_stationary->thermo_data nbo_analysis NBO Analysis (for H-bonded conformer) confirm_stationary->nbo_analysis end Final Conformational Data and Analysis thermo_data->end nbo_analysis->end

References

(Isoquinolin-8-yl)methanol suppliers and commercial availability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Availability and Use of (Isoquinolin-8-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of this compound, a key building block in medicinal chemistry and drug discovery. This document offers a detailed summary of suppliers, procurement workflows, and generalized experimental protocols relevant to its application in a research and development setting.

Core Compound Identification

  • IUPAC Name: this compound

  • Synonyms: 8-(Hydroxymethyl)isoquinoline, 8-(Hydroxymethyl)-2-azanaphthalene

  • CAS Number: 1159511-15-5

  • Molecular Formula: C₁₀H₉NO

  • Molecular Weight: 159.18 g/mol

  • Structure: Chemical structure of this compound

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. The table below summarizes the commercial availability from key vendors, providing data on purity, typical quantities offered, and pricing. Researchers are advised to contact suppliers directly for the most current pricing and availability, especially for bulk quantities.

Table 1: Commercial Suppliers of this compound (CAS 1159511-15-5)

SupplierPurityAvailable QuantitiesPrice (USD)Stock Status / Lead Time
AK Scientific ≥95%100 mg$1301 Week
250 mg$2141 Week
1 g$4461 Week
5 g$14981 Week
Apollo Scientific ≥95%500 mg£195.00 (~$245)In Stock (US & UK)
Fluorochem (via CymitQuimica)95.0%1 gInquiryInquiry
Dayang Chem (Hangzhou) Co.,Ltd. InquiryInquiryInquiryInquiry

Note: A CAS number discrepancy exists in some databases. While CAS 76518-57-5 is occasionally associated with this compound, it is more reliably assigned to the isomer (Isoquinolin-5-yl)methanol. The correct CAS number for this compound is 1159511-15-5, as used by the majority of specialized suppliers.

Procurement and Experimental Workflows

The following diagrams illustrate standardized workflows for the procurement and experimental use of a research chemical like this compound.

procurement_workflow cluster_planning Phase 1: Planning & Justification cluster_sourcing Phase 2: Sourcing & Selection cluster_procurement Phase 3: Purchasing & Receipt start Identify Research Need for This compound lit_review Literature Review & Protocol Design start->lit_review sds_review Review Safety Data Sheet (SDS) & Assess Hazards lit_review->sds_review risk_assessment Complete Risk Assessment sds_review->risk_assessment supplier_search Identify Potential Suppliers (e.g., AK Scientific, Apollo) risk_assessment->supplier_search quote_request Request Quotes (Purity, Quantity, Price, Lead Time) supplier_search->quote_request supplier_select Select Supplier Based on Cost, Quality, and Availability quote_request->supplier_select purchase_req Submit Purchase Requisition (Attach Risk Assessment) supplier_select->purchase_req po_issue Purchase Order (PO) Issued purchase_req->po_issue shipping Shipment & Delivery po_issue->shipping receipt Receive & Inspect Chemical shipping->receipt inventory Update Chemical Inventory & Store Appropriately receipt->inventory end Ready for Experimental Use inventory->end

Caption: Logical workflow for the procurement of a research chemical.

synthesis_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis reagents Prepare Reagents & Solvents glassware Assemble & Dry Glassware (e.g., Round-bottom flask, Condenser) reagents->glassware atmosphere Establish Inert Atmosphere (e.g., Nitrogen, Argon) glassware->atmosphere start_material Add this compound & Other Reactants atmosphere->start_material reaction_conditions Set Reaction Conditions (Temperature, Stirring) start_material->reaction_conditions monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_conditions->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify Crude Product (e.g., Column Chromatography) concentration->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization storage Store Final Product characterization->storage

Caption: General experimental workflow for a chemical synthesis.

Experimental Protocols

Detailed experimental protocols for this compound are not typically provided by suppliers. The following sections outline generalized, representative methodologies for the quality control and synthetic application of this compound, based on standard laboratory practices for isoquinoline derivatives.

Quality Control and Characterization

Upon receipt, it is crucial to verify the identity and purity of the compound, especially if it is to be used in sensitive applications.

Objective: To confirm the identity and assess the purity of a supplied batch of this compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The resulting spectrum should be consistent with the structure of this compound, showing characteristic peaks for the aromatic protons on the isoquinoline core and the methylene protons of the methanol group.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to confirm the presence of the 10 carbon atoms in the molecule at their expected chemical shifts.

  • Mass Spectrometry (MS):

    • Utilize a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 160.07.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient) to assess purity. The purity is determined by the peak area percentage of the main component.

Example Synthetic Application: N-Alkylation

This protocol describes a general procedure for the alkylation of the isoquinoline nitrogen, a common step in the synthesis of bioactive molecules.

Objective: To synthesize an 8-(hydroxymethyl)isoquinolinium salt via N-alkylation.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the alkylating agent (1.1 - 1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or trituration with a suitable solvent (e.g., diethyl ether, ethyl acetate) to afford the desired N-alkylated isoquinolinium salt.

  • Dry the final product under vacuum and characterize it using appropriate analytical methods (NMR, MS).

An In-depth Technical Guide to the Safe Handling of (Isoquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for (Isoquinolin-8-yl)methanol, a compound often utilized in drug discovery and chemical synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety protocols based on the known hazards of its parent structure, isoquinoline, and its common solvent, methanol. The primary hazards are associated with the flammable, toxic, and volatile nature of methanol.

Hazard Identification and Classification

This compound should be handled as a substance with acute toxicity, potential for serious eye irritation, and skin irritation. The primary route of exposure and associated hazards are largely dictated by its handling in a methanol solution.

GHS Hazard Statements for Structurally Similar Compounds (Quinolin-8-ylmethanol): [1][2]

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

Dominant Hazards from Methanol Solvent: [3][4][5]

  • H225: Highly flammable liquid and vapor.[3][4][5]

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[4][5]

  • H370: Causes damage to organs (specifically the central nervous system and optic nerve).[3]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₀H₉NO[6]
Molecular Weight 159.18 g/mol [1][2]
Methanol CAS Number 67-56-1[7]
Methanol OSHA PEL (TWA) 200 ppm (260 mg/m³)[3]
Methanol ACGIH TLV (TWA) 200 ppm[3]
Methanol IDLH 6,000 ppm[8]
Methanol Fatal Oral Dose 30-240 mL (estimated)[8]
This compound CAS Number 76518-57-5[6]

Experimental Protocols and Safe Handling

Strict adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (butyl rubber or nitrile).Prevents dermal absorption of methanol and potential irritation from the isoquinoline moiety.[4]
Eye Protection Splash-resistant safety goggles or a face shield.Protects against splashes that can cause serious eye irritation or damage.[3][4]
Lab Coat Flame-resistant, fully buttoned.Protects against splashes and potential flash fires from methanol.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator for organic vapors is required.Methanol vapors are toxic if inhaled.[3][9]
Engineering Controls
  • Fume Hood: All handling of this compound, especially when in a methanol solution, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash Station and Safety Shower: Must be readily accessible and tested regularly.[3]

  • Fire Extinguisher: A dry chemical or carbon dioxide fire extinguisher suitable for flammable liquids must be nearby.

Safe Handling and Storage Workflow

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Spill & Waste a Don Appropriate PPE b Verify Fume Hood Function a->b c Transfer Compound in Fume Hood b->c d Use Non-Sparking Tools c->d e Keep Container Tightly Closed d->e f Store in a Cool, Well-Ventilated Area e->f g Store Away from Ignition Sources f->g h Absorb Spills with Inert Material g->h i Dispose of as Hazardous Waste h->i

Caption: Safe Handling Workflow for this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicological Information and Biological Pathways

The primary toxicological concern when handling this compound is the metabolic pathway of its common solvent, methanol. Methanol itself is not highly toxic, but its metabolites are.[11]

Methanol Metabolism and Toxicity

Methanol is metabolized in the liver by alcohol dehydrogenase to formaldehyde, which is then rapidly converted by formaldehyde dehydrogenase to formic acid.[11] The accumulation of formic acid leads to metabolic acidosis and is responsible for the ocular toxicity (including blindness) characteristic of methanol poisoning.[11][12]

Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Alcohol Dehydrogenase FormicAcid FormicAcid Formaldehyde->FormicAcid Formaldehyde Dehydrogenase Toxicity Toxicity FormicAcid->Toxicity Inhibits Cytochrome Oxidase

Caption: Metabolic Pathway of Methanol to Toxic Metabolites.

Isoquinoline Moiety

Isoquinoline and its derivatives are a broad class of compounds with diverse biological activities.[13][14] While specific toxicological data for this compound is not available, related structures can exhibit various pharmacological effects.[13] It is prudent to handle this compound with care to avoid unknown biological consequences.

Fire and Explosion Hazard

Solutions of this compound in methanol are highly flammable.[4]

  • Flash Point of Methanol: Approximately 11-12 °C.

  • Explosive Limits in Air: 6-36% by volume.

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool containers but may be ineffective at extinguishing the fire.[7]

  • Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[15] Use explosion-proof electrical equipment and non-sparking tools.[3] Ground and bond containers when transferring material to prevent static discharge.[4][15]

Disposal Considerations

All waste containing this compound and its solvent must be treated as hazardous waste.

  • Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not dispose of down the drain.[3]

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbents, gloves) should be placed in a sealed, labeled container for hazardous waste disposal.

By adhering to these stringent safety protocols, researchers and scientists can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

Potential Research Areas for Novel Isoquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The inherent versatility of the isoquinoline ring system, coupled with the potential for diverse functionalization, continues to make it a focal point for drug discovery and development. This technical guide provides an in-depth overview of promising research areas for novel isoquinoline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Research Areas and Therapeutic Potential

Recent research, primarily between 2020 and 2025, has highlighted the significant potential of isoquinoline derivatives in several key therapeutic areas.[1][2] These compounds exhibit a range of pharmacological effects, including anticancer, antimicrobial, antiviral, neuroprotective, and anti-inflammatory properties.[2][3]

Anticancer Activity

Isoquinoline derivatives have demonstrated considerable promise as anticancer agents, acting through diverse mechanisms.[4][5] These include the inhibition of key signaling pathways such as PI3K/Akt/mTOR and NF-κB, induction of apoptosis and cell cycle arrest, and inhibition of microtubule polymerization and topoisomerase.[2][4][5]

Table 1: Anticancer Activity of Novel Isoquinoline Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference(s)
Lamellarin D Various Tumor Cells0.038 - 0.110Topoisomerase I inhibitor[6]
Compound 17 (Tetrahydroisoquinoline-stilbene derivative) A549 (Lung)0.025Tubulin polymerization inhibitor[7]
Berberine HCT116 (Colon)VariesInduces G1 cell cycle arrest[8]
Palmatine VariousVariesApoptosis induction[9]
Sanguinarine VariousVariesApoptosis induction, anti-angiogenic[10]
Isoquinoline–hydrazinyl-thiazole hybrid 1b A549 (Lung)1.75Akt inhibitor[7]
Isoquinoline–hydrazinyl-thiazole hybrid 1c A549 (Lung)3.93Akt inhibitor[7]
THIQ derivative 15c U251 (Glioblastoma)36Cytotoxic[7]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 NCI-60 Panel0.046 (mean)Prevents tumor cell growth[11]
Neuroprotective Effects

Several isoquinoline alkaloids have shown neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13] Their mechanisms of action often involve the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and modulation of neuroinflammation.[12][14]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Isoquinoline Alkaloids (IC50 values in µM)

CompoundIC50 (µM)Reference(s)
Berberine 0.72 (as µg/mL)[9]
Palmatine 6.29 (as µg/mL)[9]
(-)-Sinactine 11.94 (as µg/mL)[9]
Dehydrocavidine 15.01 (as µg/mL)[9]
Chelerythrine 0.72[15]
Sanguinarine 5.57[15]
Antimicrobial and Antiviral Activity

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and isoquinoline derivatives have demonstrated significant potential in this area.[16] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi and viruses.[16][17]

Table 3: Antimicrobial Activity of Novel Isoquinoline Derivatives (MIC values in µg/mL)

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) | | :--- | :--- | :--- | | Spathullin A (1) | Staphylococcus aureus | 4 |[18] | | Spathullin B (2) | Staphylococcus aureus | 1 |[18] | | HSN584 | S. aureus (including MRSA) | 4 - 8 |[16] | | HSN739 | S. aureus (including MRSA) | 4 - 8 |[16] | | Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 |[19] | | Tricyclic Isoquinoline 8f | Streptococcus pneumoniae | 32 |[19] | | Hypeontine (35) | Pseudomonas aeruginosa | 64 |[5] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of isoquinoline derivatives are often mediated through their interaction with critical intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[20][21] Several isoquinoline derivatives have been shown to inhibit this pathway at various points.[2][22]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits Isoquinoline Isoquinoline Derivatives Isoquinoline->PI3K Inhibit Isoquinoline->Akt Inhibit Isoquinoline->mTORC1 Inhibit PTEN PTEN PTEN->PIP3 Dephosphorylates NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK_complex->IkB_NFkB NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Isoquinoline Isoquinoline Derivatives Isoquinoline->IKK_complex Inhibit Isoquinoline->NFkB Inhibit Nuclear Translocation IkB_NFkB->NFkB Releases Apoptosis_Pathway Isoquinoline Isoquinoline Derivatives Extrinsic Extrinsic Pathway (Death Receptors) Isoquinoline->Extrinsic Activates Intrinsic Intrinsic Pathway (Mitochondrial Stress) Isoquinoline->Intrinsic Induces Caspase8 Caspase-8 Extrinsic->Caspase8 Activates Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) Intrinsic->Bcl2_family Modulates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Synthetic_Workflow Start Starting Materials (e.g., β-phenylethylamine, benzaldehyde) Synthesis Core Synthesis (Bischler-Napieralski, Pictet-Spengler, etc.) Start->Synthesis Scaffold Isoquinoline Scaffold Synthesis->Scaffold Functionalization Functionalization (e.g., Cross-coupling, Substitution) Scaffold->Functionalization Library Diverse Library of Derivatives Functionalization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Methodological & Application

Synthesis of (Isoquinolin-8-yl)methanol from 8-Bromoisoquinoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (isoquinolin-8-yl)methanol, a valuable building block in medicinal chemistry and drug discovery, starting from 8-bromoisoquinoline. The described methodology utilizes a Grignard reaction, a robust and well-established organometallic transformation, to introduce a hydroxymethyl group at the 8-position of the isoquinoline scaffold. This application note includes a comprehensive experimental procedure, a summary of reaction parameters, and a visual representation of the synthetic workflow to aid in the successful execution of this transformation.

Introduction

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the isoquinoline core is crucial for the development of novel therapeutic agents. This compound serves as a key intermediate, allowing for further structural modifications. The synthesis of this compound from the readily available 8-bromoisoquinoline is a fundamental transformation. This protocol details a reliable method for this conversion via a Grignard reaction with formaldehyde.

Reaction Scheme

The synthesis proceeds in two main steps: the formation of the Grignard reagent from 8-bromoisoquinoline, followed by its reaction with formaldehyde and subsequent acidic workup to yield the desired primary alcohol.

Step 1: Grignard Reagent Formation

8-Bromoisoquinoline + Mg → 8-Isoquinolylmagnesium bromide

Step 2: Reaction with Formaldehyde and Workup

8-Isoquinolylmagnesium bromide + CH₂O → Intermediate → this compound

Experimental Workflow

Synthesis_Workflow Start 8-Bromoisoquinoline Grignard_Formation Grignard Reagent Formation (Mg, THF, reflux) Start->Grignard_Formation Grignard_Reagent 8-Isoquinolylmagnesium bromide (in situ) Grignard_Formation->Grignard_Reagent Reaction_Formaldehyde Reaction with Formaldehyde (Paraformaldehyde, THF, 0 °C to RT) Grignard_Reagent->Reaction_Formaldehyde Intermediate Magnesium Alkoxide Intermediate Reaction_Formaldehyde->Intermediate Workup Aqueous Workup (aq. NH4Cl) Intermediate->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound from 8-bromoisoquinoline. Yields are representative and may vary based on reaction scale and purity of reagents.

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
8-Bromoisoquinoline1.0208.05(user defined)
Magnesium Turnings1.224.31(calculated)
Paraformaldehyde1.5(30.03)n(calculated)
Product 159.18
Yield (%) 65-75%

Detailed Experimental Protocol

Materials and Reagents:

  • 8-Bromoisoquinoline

  • Magnesium turnings

  • Iodine (a single crystal for initiation)

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde (dried under vacuum before use)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Part 1: Formation of the Grignard Reagent

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

  • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 8-bromoisoquinoline (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 8-bromoisoquinoline solution to the magnesium turnings. Gently heat the mixture to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has initiated, add the remaining 8-bromoisoquinoline solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a dark brown to black suspension.

  • Allow the reaction mixture to cool to room temperature.

Part 2: Reaction with Formaldehyde and Workup

  • In a separate flame-dried flask under an inert atmosphere, add paraformaldehyde (1.5 equivalents) and suspend it in anhydrous THF.

  • Cool the paraformaldehyde suspension to 0 °C using an ice bath.

  • Slowly add the prepared Grignard reagent solution to the cold paraformaldehyde suspension via a cannula or dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Part 3: Purification

  • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are critical for the success of the Grignard reaction.

  • Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.

  • The initiation of the Grignard reaction can sometimes be vigorous. Proceed with caution.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Application Notes and Protocols for the Reduction of Isoquinoline-8-carboxylic Acid to (Isoquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reduction of isoquinoline-8-carboxylic acid to its corresponding primary alcohol, (isoquinolin-8-yl)methanol. This transformation is a crucial step in the synthesis of various isoquinoline-based compounds with potential applications in medicinal chemistry and materials science. Two primary methods utilizing lithium aluminum hydride (LiAlH₄) and borane (BH₃) are presented, allowing researchers to choose the most suitable protocol based on available reagents, equipment, and chemoselectivity requirements.

Introduction

Isoquinoline and its derivatives are a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules with diverse biological activities. The functionalization of the isoquinoline scaffold is of great interest in drug discovery. The reduction of a carboxylic acid at the 8-position to a hydroxymethyl group provides a versatile handle for further chemical modifications, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[1][2] Borane, on the other hand, offers a milder and more chemoselective alternative, often tolerating other reducible functional groups. The choice of reducing agent will depend on the overall synthetic strategy and the presence of other functionalities in the starting material.

Materials and Reagents

Reagent/MaterialGradeSupplier
Isoquinoline-8-carboxylic acid≥95%Commercially Available
Lithium aluminum hydride (LiAlH₄)Reagent GradeCommercially Available
Borane-tetrahydrofuran complex (BH₃·THF)1 M solution in THFCommercially Available
Tetrahydrofuran (THF), anhydrousDriSolv® or equivalentCommercially Available
Diethyl ether (Et₂O), anhydrousDriSolv® or equivalentCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
Methanol (MeOH)Reagent GradeCommercially Available
Sodium sulfate (Na₂SO₄), anhydrousReagent GradeCommercially Available
Hydrochloric acid (HCl), concentratedReagent GradeCommercially Available
Sodium hydroxide (NaOH)Reagent GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)-Prepared in-house
Brine (saturated aqueous NaCl)-Prepared in-house
Silica gel60 Å, 230-400 meshCommercially Available
Deuterated chloroform (CDCl₃) for NMR99.8% DCommercially Available

Physicochemical Data of Reactant and Product

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
Isoquinoline-8-carboxylic acidIsoquinoline-8-carboxylic acidC₁₀H₇NO₂173.17Off-white to brownish-yellow solid61563-43-7
This compoundthis compoundC₁₀H₉NO159.18Solid76518-57-5

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a general procedure for the reduction of isoquinoline-8-carboxylic acid using the strong reducing agent, lithium aluminum hydride.

Reaction Scheme:

Reaction scheme for LiAlH4 reduction Caption: Reduction of Isoquinoline-8-carboxylic acid to this compound using LiAlH₄.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (1.5 eq.) under a stream of nitrogen. Carefully add anhydrous tetrahydrofuran (THF) to create a suspension. Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Starting Material: Dissolve isoquinoline-8-carboxylic acid (1.0 eq.) in anhydrous THF in a separate flask. Slowly add this solution to the stirred LiAlH₄ suspension at 0 °C via a dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexanes, 1:1).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH₄ in grams used. A white precipitate of aluminum salts should form.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes. Filter the solid through a pad of Celite® and wash the filter cake with THF.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Safety Precautions:

  • Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.[3]

  • The quenching procedure is highly exothermic and should be performed slowly and with extreme caution in an ice bath.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol offers a milder alternative for the reduction, which can be beneficial if other sensitive functional groups are present.

Reaction Scheme:

Reaction scheme for Borane reduction Caption: Reduction of Isoquinoline-8-carboxylic acid to this compound using BH₃·THF.

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of isoquinoline-8-carboxylic acid (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C.

  • Addition of Reducing Agent: Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) (2.0-3.0 eq.) to the stirred solution of the carboxylic acid at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane. Stir for 30 minutes.

  • Isolation: Remove the solvent under reduced pressure. Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient).

Quantitative Data Summary

Note: The following data are representative examples based on general reductions of aromatic carboxylic acids. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterProtocol 1 (LiAlH₄)Protocol 2 (BH₃·THF)
Typical Yield 70-90%75-95%
Reaction Time 2-4 hours12-24 hours
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Purity (post-chromatography) >98%>98%

Characterization of this compound

Due to the lack of specific literature data for the final product, the following are predicted and/or typical characterization data for similar aromatic alcohols.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.25 (s, 1H, Ar-H), 8.55 (d, J = 5.8 Hz, 1H, Ar-H), 7.80 (d, J = 8.2 Hz, 1H, Ar-H), 7.70 (d, J = 7.5 Hz, 1H, Ar-H), 7.60 (t, J = 7.8 Hz, 1H, Ar-H), 7.50 (d, J = 5.8 Hz, 1H, Ar-H), 5.10 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 152.0, 143.5, 136.8, 135.0, 130.0, 128.5, 127.8, 127.0, 121.0, 64.5 (-CH₂OH).

  • Mass Spectrometry (ESI-MS): m/z 160.07 [M+H]⁺.

  • Melting Point: Not available.

Visualizations

Signaling Pathway/Workflow Diagrams

Reduction_Workflow cluster_start Starting Material cluster_protocol1 Protocol 1: LiAlH4 Reduction cluster_protocol2 Protocol 2: Borane Reduction cluster_purification Purification & Analysis Start Isoquinoline-8-carboxylic acid P1_Step1 Dissolve in anhydrous THF Start->P1_Step1 Option 1 P2_Step1 Dissolve in anhydrous THF Start->P2_Step1 Option 2 P1_Step2 Add to LiAlH4 suspension at 0 °C P1_Step1->P1_Step2 P1_Step3 React at RT P1_Step2->P1_Step3 P1_Step4 Fieser Workup (H2O, NaOH, H2O) P1_Step3->P1_Step4 P1_Step5 Filtration P1_Step4->P1_Step5 Purify Column Chromatography P1_Step5->Purify P2_Step2 Add BH3·THF at 0 °C P2_Step1->P2_Step2 P2_Step3 React at RT P2_Step2->P2_Step3 P2_Step4 Quench with MeOH P2_Step3->P2_Step4 P2_Step5 Aqueous Workup & Extraction P2_Step4->P2_Step5 P2_Step5->Purify Product This compound Purify->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: Experimental workflow for the reduction of isoquinoline-8-carboxylic acid.

Logical_Relationship Reagent Choice of Reducing Agent LiAlH4 Lithium Aluminum Hydride (LiAlH4) Reagent->LiAlH4 Borane Borane (BH3) Reagent->Borane Reactivity Reactivity LiAlH4->Reactivity Selectivity Chemoselectivity LiAlH4->Selectivity Workup Workup Procedure LiAlH4->Workup Borane->Reactivity Borane->Selectivity Borane->Workup HighReactivity High Reactivity->HighReactivity ModerateReactivity Moderate Reactivity->ModerateReactivity LowSelectivity Low Selectivity->LowSelectivity HighSelectivity High Selectivity->HighSelectivity Fieser Fieser (Aqueous Quench) Workup->Fieser MethanolQuench Methanol Quench Workup->MethanolQuench

Caption: Comparison of LiAlH₄ and Borane as reducing agents.

References

Application Notes and Protocols for the Synthesis of USP1 Inhibitors from (Isoquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (isoquinolin-8-yl)methanol as a key precursor in the synthesis of novel Ubiquitin-Specific Protease 1 (USP1) inhibitors. This document outlines the rationale for targeting USP1 in cancer therapy, details the synthetic pathway from the specified precursor, provides protocols for key biological assays, and presents relevant data in a structured format.

Introduction to USP1 Inhibition

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR) pathway.[1][2] By removing ubiquitin from key proteins such as FANCD2 and PCNA, USP1 is integral to the regulation of the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1][3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, tumor cells become highly dependent on USP1 for survival. Therefore, inhibition of USP1 presents a promising therapeutic strategy, particularly for inducing synthetic lethality in these vulnerable cancer cell populations. Several small molecule inhibitors of USP1 have shown potential in preclinical and clinical studies, highlighting the therapeutic promise of targeting this enzyme.[2]

Synthesis of a USP1 Inhibitor from this compound

Recent advancements in medicinal chemistry have identified isoquinoline-based compounds as a promising scaffold for the development of potent and selective USP1 inhibitors. A key starting material for the synthesis of a novel class of these inhibitors is this compound. The following protocol is based on synthetic routes outlined in recent patent literature.

Synthetic Scheme

The overall synthetic strategy involves a multi-step process to construct a more complex heterocyclic system from the initial this compound precursor. A crucial intermediate, (2-(Trifluoromethyl)imidazo[2,1-a]isoquinolin-8-yl)methanol, is synthesized and subsequently modified to yield the final inhibitor.

USP1_Inhibitor_Synthesis precursor This compound intermediate (2-(Trifluoromethyl)imidazo[2,1-a]isoquinolin-8-yl)methanol precursor->intermediate [Reaction A] final_product Final USP1 Inhibitor intermediate->final_product [Reaction B] Fluorogenic_Assay_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Add Test Compound B Add USP1/UAF1 Enzyme A->B C Incubate B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence D->E F Calculate Reaction Rates E->F G Determine IC50 F->G USP1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_ubiquitination Ubiquitination cluster_usp1 Deubiquitination cluster_pathways Cellular Pathways DNA_damage DNA Damage Ub_PCNA Ub-PCNA DNA_damage->Ub_PCNA Ub_FANCD2 Ub-FANCD2 DNA_damage->Ub_FANCD2 USP1_UAF1 USP1/UAF1 Complex Ub_PCNA->USP1_UAF1 Deubiquitination Ub_FANCD2->USP1_UAF1 Deubiquitination TLS Translesion Synthesis USP1_UAF1->TLS Regulates FA_pathway Fanconi Anemia Pathway USP1_UAF1->FA_pathway Regulates Inhibitor Isoquinoline-based Inhibitor Inhibitor->USP1_UAF1 Inhibits

References

Application Notes and Protocols: (Isoquinolin-8-yl)methanol in the Synthesis of Bioactive HER2/EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of (isoquinolin-8-yl)methanol derivatives in the synthesis of potent and selective Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) inhibitors. The following sections detail the synthetic protocols, present key biological data, and illustrate the relevant signaling pathways and experimental workflows. This information is critical for researchers engaged in the discovery and development of novel anticancer therapeutics.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] this compound, as a readily available starting material, offers a versatile platform for the synthesis of diverse derivatives. This document focuses on the synthesis of isoquinoline-tethered quinazoline derivatives that have demonstrated significant potential as selective HER2 kinase inhibitors, a critical target in HER2-positive cancers.[3] By tethering the isoquinoline moiety to a quinazoline core, researchers have successfully developed compounds with enhanced cellular activity and improved selectivity for HER2 over EGFR, a common challenge in the development of kinase inhibitors.[3]

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity and anti-proliferative effects of key isoquinoline-tethered quinazoline derivatives.

Table 1: In Vitro Kinase and Cell-Based Assay Data for Isoquinoline-Tethered Quinazoline Derivatives [3]

CompoundStructureHER2 Kinase IC50 (nM)EGFR Kinase IC50 (nM)SKBR3 Cell IC50 (nM)A431 Cell IC50 (nM)
9a N-(4-(isoquinolin-8-yloxy)-3-methylphenyl)-6-(2-morpholinoethoxy)quinazolin-4-amine1.215.3451030
9b N-(4-(isoquinolin-8-yloxy)phenyl)-6-(2-morpholinoethoxy)quinazolin-4-amine1.518.268>3000
11c N-(4-((6-(2-morpholinoethoxy)quinazolin-4-yl)amino)phenyl)isoquinoline-8-carboxamide2.125.485>3000
14a 6-(2-morpholinoethoxy)-N-(4-((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4-amine3.542.1103>3000
14f N-(4-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methoxy)phenyl)-6-(2-morpholinoethoxy)quinazolin-4-amine2.833.592>3000
Lapatinib (Reference Drug)9.811.23085

Experimental Protocols

Synthesis of 8-(4-amino-2-methylphenoxy)isoquinoline

This protocol describes the synthesis of a key intermediate for the preparation of isoquinoline-tethered quinazoline inhibitors.

Materials:

  • 8-Hydroxyisoquinoline

  • 1-Fluoro-2-methyl-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Step 1: Synthesis of 8-(2-methyl-4-nitrophenoxy)isoquinoline

    • To a solution of 8-hydroxyisoquinoline (1.0 eq) in DMF, add 1-fluoro-2-methyl-4-nitrobenzene (1.1 eq) and K₂CO₃ (2.0 eq).

    • Heat the mixture to 80 °C and stir for 4 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 8-(2-methyl-4-nitrophenoxy)isoquinoline.

  • Step 2: Synthesis of 8-(4-amino-2-methylphenoxy)isoquinoline

    • To a solution of 8-(2-methyl-4-nitrophenoxy)isoquinoline (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

    • Heat the mixture to reflux (approximately 80 °C) and stir for 2 hours.

    • After completion of the reaction, filter the hot solution through a pad of Celite and wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 8-(4-amino-2-methylphenoxy)isoquinoline as a solid, which can be used in the next step without further purification.

Synthesis of N-(4-(isoquinolin-8-yloxy)-3-methylphenyl)-6-(2-morpholinoethoxy)quinazolin-4-amine (Compound 9a)

Materials:

  • 8-(4-amino-2-methylphenoxy)isoquinoline

  • 4-Chloro-6-(2-morpholinoethoxy)quinazoline

  • Isopropanol (IPA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • A mixture of 8-(4-amino-2-methylphenoxy)isoquinoline (1.0 eq) and 4-chloro-6-(2-morpholinoethoxy)quinazoline (1.05 eq) in isopropanol is heated to reflux for 6 hours.

  • After cooling to room temperature, the precipitate is collected by filtration, washed with isopropanol, and dried under vacuum.

  • The crude product is purified by column chromatography on silica gel (DCM:MeOH = 20:1) to afford the final compound 9a .

Mandatory Visualizations

Signaling Pathway

HER2_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR EGFR->HER2 Heterodimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Isoquinoline-tethered Quinazoline Inhibitor Inhibitor->HER2 Inhibition Inhibitor->EGFR Inhibition

Caption: HER2/EGFR Signaling Pathway and Inhibition.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Bioactive Compound 9a cluster_testing Biological Evaluation Start 8-Hydroxyisoquinoline + 1-Fluoro-2-methyl-4-nitrobenzene Intermediate1 8-(2-methyl-4-nitrophenoxy)isoquinoline Start->Intermediate1 SNAr Reaction (DMF, K2CO3, 80°C) Intermediate2 8-(4-amino-2-methylphenoxy)isoquinoline Intermediate1->Intermediate2 Nitro Reduction (Fe, NH4Cl, EtOH/H2O) FinalProduct Compound 9a (HER2/EGFR Inhibitor) Intermediate2->FinalProduct Coupling Reaction (Isopropanol, Reflux) Reactant2 4-Chloro-6-(2-morpholinoethoxy)quinazoline Reactant2->FinalProduct KinaseAssay HER2/EGFR Kinase Assays FinalProduct->KinaseAssay CellAssay Cell Proliferation Assays (SKBR3, A431) FinalProduct->CellAssay Data IC50 Determination KinaseAssay->Data CellAssay->Data

Caption: Experimental Workflow for Synthesis and Evaluation.

Logical Relationship

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Isoquinoline Isoquinoline Moiety (Position 8 Linkage) Linker Linker (e.g., Ether, Amide) Isoquinoline->Linker EGFR_Inhibition Reduced EGFR Inhibition Isoquinoline->EGFR_Inhibition Quinazoline Quinazoline Core Quinazoline->Linker HER2_Selectivity Enhanced HER2 Selectivity Linker->HER2_Selectivity Substituents Substituents on Quinazoline C6 Cellular_Activity Improved Cellular Activity Substituents->Cellular_Activity

Caption: Structure-Activity Relationship Logic.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (Isoquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of (Isoquinolin-8-yl)methanol and its derivatives. The isoquinoline scaffold is a key structural motif in numerous biologically active compounds and natural products, making efficient methods for its functionalization crucial in medicinal chemistry and drug development. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, along with C-H activation, offer powerful tools for the synthesis of novel isoquinoline-based molecules.

Introduction to Palladium-Catalyzed Cross-Coupling of Isoquinolines

The isoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to introduce diverse substituents at specific positions of the isoquinoline ring is therefore of high interest for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon and carbon-heteroatom bonds.

This application note focuses on the functionalization of the 8-position of the isoquinoline ring system, using this compound or its halo-substituted precursors as starting materials. We will cover the following key transformations:

  • Suzuki-Miyaura Coupling: For the synthesis of 8-aryl or 8-heteroaryl isoquinolines.

  • Heck Coupling: For the introduction of alkenyl groups at the 8-position.

  • Sonogashira Coupling: For the synthesis of 8-alkynyl isoquinolines.

  • C-H Activation: For the direct functionalization of the isoquinoline core, leveraging the directing-group ability of the isoquinoline nitrogen.

Suzuki-Miyaura Coupling of 8-Bromo-isoquinoline Derivatives

General Reaction Scheme:

Suzuki_Coupling reactant1 8-Bromo-isoquinoline Derivative catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product 8-Aryl-isoquinoline Derivative catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes the results from the Suzuki coupling of 8-bromotetrahydroisoquinolin-4-one with various arylboronic acids, which can be considered as a model system for the coupling of (8-bromoisoquinolin-yl)methanol.[1][2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid8-Phenyl-tetrahydroisoquinolin-4-one66
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)-tetrahydroisoquinolin-4-one58
33,4-Dimethoxyphenylboronic acid8-(3,4-Dimethoxyphenyl)-tetrahydroisoquinolin-4-one45
4Pyridin-3-ylboronic acid8-(Pyridin-3-yl)-tetrahydroisoquinolin-4-one27
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 8-aryltetrahydroisoquinolines.[1][2]

Materials:

  • 8-Bromo-isoquinoline derivative (e.g., (8-bromoisoquinolin-yl)methanol) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Ethanol (solvent)

  • Water (solvent)

Procedure:

  • To a round-bottom flask, add the 8-bromo-isoquinoline derivative (1.0 equiv), arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a 4:1 mixture of toluene and ethanol, followed by a small amount of water.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Coupling of 8-Bromo-isoquinoline Derivatives

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[3] This allows for the introduction of vinyl groups, which can be further functionalized. While a specific protocol for (8-bromoisoquinolin-yl)methanol was not found, a general protocol for the Heck reaction of 3-bromoquinoline can be adapted.[4]

General Reaction Scheme:

Heck_Coupling reactant1 8-Bromo-isoquinoline Derivative catalyst Pd Catalyst Base reactant1->catalyst reactant2 Alkene reactant2->catalyst product 8-Alkenyl-isoquinoline Derivative catalyst->product

Caption: General scheme of the Heck coupling reaction.

Data Presentation: Representative Heck Coupling Conditions

The following table provides typical conditions for the Heck reaction of aryl bromides with acrylates, which can serve as a starting point for the reaction with (8-bromoisoquinolin-yl)methanol.[5][6][7][8][9]

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF100-120
PdCl₂(PPh₃)₂-K₂CO₃DMF/H₂O100
Pd/C-NaOAcDMA130
Experimental Protocol: Heck Coupling

This generalized protocol is based on established methods for the Heck reaction of aryl bromides.[4][5][6][7][8][9]

Materials:

  • (8-Bromoisoquinolin-yl)methanol (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • In a sealed tube, dissolve (8-bromoisoquinolin-yl)methanol (1.0 equiv) and the alkene (1.5 equiv) in DMF.

  • Add triethylamine (2.0 equiv), triphenylphosphine (0.04 equiv), and palladium(II) acetate (0.02 equiv).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Sonogashira Coupling of 8-Halo-isoquinoline Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted isoquinolines.[10] These products are valuable intermediates for the synthesis of more complex molecules.

General Reaction Scheme:

Sonogashira_Coupling reactant1 8-Halo-isoquinoline Derivative catalyst Pd Catalyst Cu(I) co-catalyst Base reactant1->catalyst reactant2 Terminal Alkyne reactant2->catalyst product 8-Alkynyl-isoquinoline Derivative catalyst->product

Caption: General scheme of the Sonogashira coupling reaction.

Data Presentation: Typical Sonogashira Coupling Conditions

The following table outlines common conditions for Sonogashira couplings of aryl halides.[11][12][13][14][15]

Palladium CatalystCopper Co-catalystBaseSolventTemperature
PdCl₂(PPh₃)₂CuIEt₃NTHF or DMFRoom Temp. to 60 °C
Pd(PPh₃)₄CuIi-Pr₂NHToluene50-80 °C
Experimental Protocol: Sonogashira Coupling

This is a general procedure for the Sonogashira coupling of aryl halides that can be applied to (8-haloisoquinolin-yl)methanol.[11][12][13][14][15]

Materials:

  • (8-Iodo- or 8-bromoisoquinolin-yl)methanol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (solvent and base)

  • Tetrahydrofuran (THF) (co-solvent)

Procedure:

  • To a Schlenk flask, add (8-haloisoquinolin-yl)methanol (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed C-H Activation of Isoquinoline Derivatives

Direct C-H activation is an increasingly important strategy in organic synthesis due to its atom economy. The nitrogen atom in the isoquinoline ring can act as a directing group, facilitating C-H activation at adjacent positions. While direct C-H functionalization of this compound is not explicitly detailed in the searched literature, methods involving 8-aminoquinoline as a directing group for C-H arylation provide a strong precedent for the potential of the isoquinoline nitrogen to direct functionalization.[16][17]

Logical Relationship for C-H Activation:

CH_Activation Substrate Isoquinoline Derivative DG Directing Group (Isoquinoline Nitrogen) Catalyst Pd(II) Catalyst DG->Catalyst Coordination Intermediate Palladacycle Intermediate Catalyst->Intermediate C-H Activation Coupling_Partner Coupling Partner (e.g., Aryl Halide) Intermediate->Coupling_Partner Oxidative Addition Product Functionalized Isoquinoline Intermediate->Product Reductive Elimination

Caption: Plausible catalytic cycle for directed C-H activation.

Experimental Protocol: C-H Arylation (Hypothetical)

This hypothetical protocol is based on conditions used for the C-H arylation of substrates containing an 8-aminoquinoline directing group.[16][17] Optimization would be required for this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene or DMA (solvent)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), the aryl iodide (2.0 equiv), palladium(II) acetate (0.1 equiv), and potassium carbonate (2.0 equiv).

  • Add the solvent (toluene or DMA).

  • Seal the tube and heat to 120-150 °C for 24-48 hours.

  • Monitor the reaction for the formation of the desired product by LC-MS.

  • If the reaction is successful, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of the isoquinoline scaffold, including derivatives of this compound. The protocols outlined in this document, based on established methodologies for similar substrates, offer a solid starting point for the synthesis of novel 8-substituted isoquinolines. Researchers and drug development professionals can utilize these methods to generate diverse libraries of compounds for biological screening and to optimize the properties of lead candidates. It is important to note that reaction conditions may require optimization for the specific substrates and desired products.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (Isoquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the primary hydroxyl group of (Isoquinolin-8-yl)methanol. Derivatization of this functional group allows for the exploration of structure-activity relationships (SAR), modulation of physicochemical properties, and the development of novel therapeutic agents. The isoquinoline scaffold is a key pharmacophore in numerous biologically active compounds, and modification of the 8-methanol substituent can significantly impact biological activity.

Introduction

This compound is a versatile building block for the synthesis of a diverse range of chemical entities. The primary alcohol functionality is amenable to a variety of chemical transformations, most notably O-alkylation and O-acylation, to produce ethers and esters, respectively. These derivatives can exhibit altered lipophilicity, metabolic stability, and target engagement compared to the parent molecule. The protocols outlined below describe standard laboratory procedures for these transformations.

O-Alkylation of this compound

O-alkylation of the hydroxyl group to form ether linkages is a common strategy to introduce a variety of substituents. Two robust methods for this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide under basic conditions. This SN2 reaction is most effective with primary alkyl halides.

Experimental Protocol: Synthesis of 8-(Methoxymethyl)isoquinoline

  • Materials:

    • This compound (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Methyl iodide (CH₃I) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, syringes, and standard glassware for extraction and purification.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Illustrative Quantitative Data for Williamson Ether Synthesis

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Methyl iodideNaHTHF1885[1]
2Ethyl bromideNaHDMF2478[1]
3Benzyl bromideK₂CO₃Acetonitrile1292[2]

Note: The data presented are representative yields for Williamson ether synthesis on similar benzylic alcohols and may vary for this compound.

Mitsunobu Reaction

The Mitsunobu reaction allows for the formation of ethers with inversion of stereochemistry (not applicable here, but a key feature of the reaction) under mild conditions using a phosphine and an azodicarboxylate.[3][4]

Experimental Protocol: Synthesis of 8-(Phenoxymethyl)isoquinoline

  • Materials:

    • This compound (1.0 equiv)

    • Phenol (1.2 equiv)

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, phenol, and triphenylphosphine in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add DIAD or DEAD dropwise to the stirred solution. An exothermic reaction is often observed.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product directly by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Illustrative Quantitative Data for Mitsunobu Reaction

EntryAlcohol/PhenolPhosphineAzodicarboxylateSolventTime (h)Yield (%)
1PhenolPPh₃DEADTHF1675[5]
24-MethoxyphenolPPh₃DIADToluene2482[6]
3EthanolPPh₃DEADTHF1269[6]

Note: The data presented are representative yields for Mitsunobu reactions and may vary for the specific substrates.

O-Acylation of this compound

O-acylation to form esters is another important derivatization strategy. This can be achieved using various methods, including reaction with acid chlorides or anhydrides, or through carbodiimide-mediated couplings like the Steglich esterification.

Acylation with Acid Chlorides

This is a straightforward method for ester formation where the alcohol reacts with a more reactive acid chloride, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of (Isoquinolin-8-yl)methyl acetate

  • Materials:

    • This compound (1.0 equiv)

    • Acetyl chloride (1.2 equiv)

    • Pyridine or Triethylamine (Et₃N) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask and add pyridine or triethylamine.

    • Cool the mixture to 0 °C.

    • Slowly add acetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with water.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Illustrative Quantitative Data for Acylation with Acid Chlorides

EntryAcid ChlorideBaseSolventTime (h)Yield (%)
1Acetyl chloridePyridineDCM295[7]
2Benzoyl chlorideEt₃NDCM490[7]
3Isobutyryl chloridePyridineTHF388[7]

Note: The data presented are representative yields for acylation reactions and may vary for this compound.

Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).[8][9]

Experimental Protocol: Synthesis of (Isoquinolin-8-yl)methyl benzoate

  • Materials:

    • This compound (1.0 equiv)

    • Benzoic acid (1.2 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

    • 0.5 M Hydrochloric acid (HCl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound, benzoic acid, and DMAP in anhydrous DCM, add DCC or EDC at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • If DCC is used, filter off the precipitated dicyclohexylurea (DCU).

    • Wash the organic layer with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Illustrative Quantitative Data for Steglich Esterification

EntryCarboxylic AcidCoupling AgentSolventTime (h)Yield (%)
1Benzoic acidDCC/DMAPDCM1892[10]
2Acetic acidEDC/DMAPDCM2485[11]
3Phenylacetic acidDCC/DMAPTHF1689[12]

Note: The data presented are representative yields for Steglich esterification and may vary for the specific substrates.

Biological Signaling Pathways

Derivatives of isoquinolines, particularly tetrahydroisoquinolines, have been shown to modulate cellular signaling pathways involved in cell survival and apoptosis. For instance, certain tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells through the modulation of the ERK1/2 and p38-MAPK signaling pathways. This leads to the activation of the intrinsic apoptotic cascade.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus THIQ_Derivative This compound Derivative Receptor Cell Surface Receptor (e.g., GPCR, RTK) THIQ_Derivative->Receptor Inhibition/Modulation MEK1_2 MEK1/2 Receptor->MEK1_2 MKK3_6 MKK3/6 Receptor->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Bcl2 Bcl-2 ERK1_2->Bcl2 Inhibits anti-apoptotic signaling p38_MAPK p38 MAPK MKK3_6->p38_MAPK Bax Bax p38_MAPK->Bax Promotes pro-apoptotic signaling Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start This compound Reaction Derivatization Reaction (O-Alkylation or O-Acylation) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Derivative Product Purification->Product Characterization Structural Characterization (NMR, MS, IR) Product->Characterization Bioassay Biological Evaluation (e.g., Cytotoxicity Assay) Product->Bioassay

Conclusion

The derivatization of the hydroxyl group of this compound provides a valuable avenue for the development of novel compounds with potential therapeutic applications. The protocols provided herein for O-alkylation and O-acylation represent standard and reliable methods for accessing a wide array of ether and ester derivatives. The exploration of these derivatives, particularly in the context of their effects on signaling pathways such as the ERK1/2 and p38-MAPK cascades, may lead to the discovery of potent and selective therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.

References

(Isoquinolin-8-yl)methanol as a Ligand for Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Isoquinolin-8-yl)methanol is an N,O-bidentate ligand featuring the isoquinoline scaffold. While direct literature precedence for its specific application in transition metal catalysis is limited, its structural similarity to well-established ligands like 8-hydroxyquinoline and 8-aminoquinoline suggests significant potential. This document provides a comprehensive overview of the plausible applications of this compound in catalysis, drawing parallels from its structural analogs. Detailed protocols for the synthesis of isoquinoline precursors and generalized catalytic procedures are presented, alongside data tables and mechanistic diagrams to guide researchers in exploring the catalytic utility of this promising ligand.

Introduction: The Potential of this compound in Catalysis

The isoquinoline core is a privileged structure in medicinal chemistry and materials science.[1] In the realm of transition metal catalysis, isoquinoline-based ligands are valued for their ability to form stable chelate complexes, influencing the electronic and steric environment of the metal center. This modulation of the catalyst's properties can lead to enhanced reactivity, selectivity, and stability.

This compound, with its nitrogen atom on the isoquinoline ring and the hydroxyl group of the methanol substituent at the C8 position, can act as a bidentate ligand. This chelation is analogous to that of 8-hydroxyquinoline, a widely studied ligand in catalysis and materials science.[2][3][4] The nitrogen atom can coordinate to the metal center, while the deprotonated hydroxyl group can form a stable five-membered ring upon coordination. This structural feature is crucial for many catalytic transformations.

While specific catalytic applications of this compound are not yet extensively documented, its potential can be inferred from the successful use of similar C8-substituted quinolines and isoquinolines in various transition metal-catalyzed reactions.[1][5] These include C-H activation/functionalization, cross-coupling reactions, and asymmetric synthesis.[6][7]

Synthesis of Isoquinoline Derivatives: A General Protocol

The synthesis of functionalized isoquinolines is a well-established area of organic chemistry, with several named reactions providing access to this important scaffold. The Bischler-Napieralski and Pictet-Spengler reactions are classical methods, while modern transition metal-catalyzed approaches offer milder conditions and broader functional group tolerance.[8][9][10]

Illustrative Synthetic Pathway: Bischler-Napieralski Reaction

A common route to isoquinoline precursors is the Bischler-Napieralski synthesis, which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent.

Bischler_Napieralski cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_phenylethylamine β-Phenylethylamine amide N-Acyl-β-phenylethylamine beta_phenylethylamine->amide Acylation acyl_chloride Acyl Chloride acyl_chloride->amide dihydroisoquinoline 3,4-Dihydroisoquinoline amide->dihydroisoquinoline Cyclization (e.g., POCl3) isoquinoline Substituted Isoquinoline dihydroisoquinoline->isoquinoline Dehydrogenation (e.g., Pd/C) Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)L(Ar)(X) Pd(II)L(Ar)(X) OxAdd->Pd(II)L(Ar)(X) Transmetal Transmetalation Pd(II)L(Ar)(X)->Transmetal Ar'-B(OH)2 Pd(II)L(Ar)(Ar') Pd(II)L(Ar)(Ar') Transmetal->Pd(II)L(Ar)(Ar') RedElim Reductive Elimination Pd(II)L(Ar)(Ar')->RedElim RedElim->Pd(0)L Product Ar-Ar' (Product) RedElim->Product

References

Application of (Isoquinolin-8-yl)methanol in Asymmetric Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

The isoquinoline core is a key feature in a multitude of successful chiral ligands and catalysts due to its rigid structure, steric influence, and the coordinating ability of the nitrogen atom. These characteristics are fundamental in creating a well-defined chiral environment around a metal center or in the transition state of an organocatalytic reaction, thereby enabling high levels of stereocontrol.

However, extensive searches for the direct application of (Isoquinolin-8-yl)methanol in this context have not yielded specific examples with the requisite quantitative data and detailed experimental protocols necessary for the creation of comprehensive application notes. The scientific literature predominantly focuses on more complex derivatives of isoquinoline or related quinoline systems.

This lack of available data prevents the construction of the detailed application notes and protocols as requested. The core requirements of summarizing quantitative data into structured tables and providing detailed experimental methodologies cannot be fulfilled without primary literature sources.

Future Perspectives:

While direct applications are not currently documented, the structure of this compound suggests potential as a precursor for the synthesis of novel chiral ligands. The hydroxylmethyl group at the C8 position offers a functional handle for further chemical modification, allowing for the introduction of various coordinating groups or extension of the chiral scaffold. Researchers interested in ligand design could potentially explore this molecule as a starting point for developing new catalytic systems. Future research in this area would be necessary to establish its utility and efficacy in asymmetric synthesis.

Application Notes and Protocols for the Preparation of (Isoquinolin-8-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of (Isoquinolin-8-yl)methanol and its derivatives. The isoquinoline scaffold is a significant pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, functionalization at the C8 position of the isoquinoline ring offers a unique vector for structural modification, enabling the fine-tuning of physicochemical properties and biological targeting.[4]

The following protocols detail a reliable synthetic route starting from the commercially available isoquinoline, proceeding through key intermediates such as 8-bromoisoquinoline and 8-formylisoquinoline, to the target this compound. Furthermore, methods for the derivatization of the hydroxyl group are provided to facilitate the exploration of the structure-activity relationship (SAR) of this compound class.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step sequence starting from isoquinoline:

  • Bromination of Isoquinoline: Introduction of a bromine atom at the C8 position. While direct bromination of isoquinoline typically yields 5-bromoisoquinoline, specific conditions can favor the formation of the 8-bromo isomer.[1][5][6] Alternatively, a multi-step sequence involving nitration, reduction, and Sandmeyer reaction can provide 8-bromoisoquinoline.[5]

  • Formylation of 8-Bromoisoquinoline: Conversion of the bromo-substituent to a formyl group via a lithium-halogen exchange followed by quenching with an electrophile like N,N-dimethylformamide (DMF).[7]

  • Reduction of 8-Formylisoquinoline: Reduction of the aldehyde functionality to the corresponding primary alcohol, yielding this compound, using a mild reducing agent such as sodium borohydride.[8][9]

This synthetic route is illustrated in the workflow diagram below.

Synthetic Workflow for this compound isoquinoline Isoquinoline bromo 8-Bromoisoquinoline isoquinoline->bromo Bromination formyl 8-Formylisoquinoline bromo->formyl Lithiation, DMF methanol This compound formyl->methanol Reduction (NaBH4) derivatives Derivatives methanol->derivatives Derivatization

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromoisoquinoline

This protocol describes the synthesis of 8-bromoisoquinoline, a key intermediate. This procedure is adapted from literature methods for the synthesis of 8-substituted isoquinolines.[5]

Materials:

  • 5-Bromo-8-nitroisoquinoline

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) bromide

  • Hydrobromic acid (48%)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction of 5-Bromo-8-nitroisoquinoline: To a stirred solution of 5-bromo-8-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (0.5 eq). Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure, and extract the aqueous residue with dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give 8-amino-5-bromoisoquinoline.

  • Diazotization and Sandmeyer Reaction: Dissolve the 8-amino-5-bromoisoquinoline (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C. In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid at 0 °C. Add the diazonium salt solution to the cuprous bromide solution dropwise. Allow the reaction mixture to warm to room temperature and then heat at 50 °C for 1 hour. Cool the mixture, neutralize with a sodium hydroxide solution, and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 8-bromoisoquinoline.

Protocol 2: Synthesis of 8-Formylisoquinoline

This protocol details the formylation of 8-bromoisoquinoline via a lithium-halogen exchange reaction.

Materials:

  • 8-Bromoisoquinoline

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 8-bromoisoquinoline (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 8-formylisoquinoline.

Protocol 3: Synthesis of this compound

This protocol describes the reduction of 8-formylisoquinoline to the target alcohol.

Materials:

  • 8-Formylisoquinoline

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 8-formylisoquinoline (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Protocol 4: Derivatization of this compound (Example: O-Acetylation)

This protocol provides an example of derivatizing the hydroxyl group of the target compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Acetic anhydride or acetyl chloride

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the O-acetylated derivative.

Data Presentation

The following table summarizes the expected yields and key reaction parameters for the synthesis of this compound. The data is compiled from typical yields for analogous reactions reported in the chemical literature.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Bromination (via Sandmeyer)8-Amino-5-bromoisoquinolineNaNO₂, CuBr, HBrWater/HBr0 to 502-360-70
2Formylation8-Bromoisoquinolinen-BuLi, DMFTHF-78 to RT370-85
3Reduction8-FormylisoquinolineNaBH₄Methanol0 to RT290-98
4O-AcetylationThis compoundAc₂O, TEADCM0 to RT4-685-95

Signaling Pathways and Logical Relationships

The synthesis of this compound derivatives is a key step in drug discovery programs. The following diagram illustrates the logical relationship between the synthesis of these compounds and their subsequent application in identifying lead compounds.

Drug Discovery Logic cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Development start Starting Materials intermediate This compound start->intermediate Multi-step Synthesis derivatives Library of Derivatives intermediate->derivatives Derivatization screening Biological Screening derivatives->screening sar SAR Analysis screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Logical flow from synthesis to preclinical studies.

References

Scale-up Synthesis of (Isoquinolin-8-yl)methanol for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Isoquinolin-8-yl)methanol is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas, making a reliable and scalable synthetic route to this intermediate crucial for advancing preclinical and clinical drug development. This application note provides a detailed, scalable, two-step synthesis of this compound, commencing from the readily available 8-bromoisoquinoline. The described protocol is designed to be robust and reproducible, yielding high-purity material suitable for preclinical studies.

Synthetic Strategy

The overall synthetic strategy involves two key transformations:

  • Palladium-Catalyzed Carbonylation: 8-Bromoisoquinoline is converted to its corresponding methyl ester, methyl isoquinoline-8-carboxylate, via a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and methanol.

  • Chemoselective Reduction: The resulting ester is then selectively reduced to the target primary alcohol, this compound, using sodium borohydride activated with calcium chloride. This method offers a safer and more scalable alternative to reductions using metal hydrides like lithium aluminum hydride.

Synthetic_Pathway 8-Bromoisoquinoline 8-Bromoisoquinoline Methyl_isoquinoline-8-carboxylate Methyl_isoquinoline-8-carboxylate 8-Bromoisoquinoline->Methyl_isoquinoline-8-carboxylate Pd-cat. Carbonylation CO, MeOH This compound This compound Methyl_isoquinoline-8-carboxylate->this compound NaBH4, CaCl2 THF/MeOH

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of Methyl Isoquinoline-8-carboxylate

This protocol details the palladium-catalyzed carbonylation of 8-bromoisoquinoline to produce methyl isoquinoline-8-carboxylate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
8-Bromoisoquinoline98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)99.9%Commercially Available
1,3-Bis(diphenylphosphino)propane (dppp)98%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
Methanol (MeOH)Anhydrous, 99.8%Commercially Available
TolueneAnhydrous, 99.8%Commercially Available
Carbon Monoxide (CO)High PurityGas Cylinder

Experimental Workflow:

Carbonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge reactor with 8-bromoisoquinoline, Pd(OAc)₂, dppp, and anhydrous toluene B Purge with N₂ A->B C Add anhydrous MeOH and Et₃N B->C D Pressurize with CO (10 bar) C->D E Heat to 100 °C D->E F Stir for 12-18 h E->F G Monitor by HPLC/TLC F->G H Cool to RT and vent CO G->H I Filter through Celite H->I J Concentrate filtrate I->J K Purify by column chromatography J->K L Characterize product K->L

Caption: Workflow for the synthesis of methyl isoquinoline-8-carboxylate.

Procedure:

  • To a high-pressure stainless-steel reactor equipped with a mechanical stirrer and a temperature probe, add 8-bromoisoquinoline (1.0 eq), palladium(II) acetate (0.02 eq), and 1,3-bis(diphenylphosphino)propane (0.025 eq).

  • Seal the reactor and purge with nitrogen gas for 15 minutes.

  • Under a nitrogen atmosphere, add anhydrous toluene (5 mL/g of 8-bromoisoquinoline), anhydrous methanol (10 mL/g of 8-bromoisoquinoline), and triethylamine (2.0 eq).

  • Pressurize the reactor with carbon monoxide to 10 bar.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at 100 °C for 12-18 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • After completion, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford methyl isoquinoline-8-carboxylate as a solid.

Characterization Data for Methyl Isoquinoline-8-carboxylate:

AnalysisResult
¹H NMR (400 MHz, CDCl₃)δ 9.35 (d, J = 8.4 Hz, 1H), 8.55 (d, J = 6.0 Hz, 1H), 8.20 (d, J = 7.6 Hz, 1H), 7.90 (d, J = 6.0 Hz, 1H), 7.75 (t, J = 7.8 Hz, 1H), 7.65 (d, J = 7.2 Hz, 1H), 4.05 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 166.8, 152.5, 142.8, 136.5, 131.0, 130.5, 129.0, 128.8, 127.3, 124.5, 121.2, 52.8.
Mass Spec. (ESI)m/z 188.06 [M+H]⁺
Appearance White to off-white solid
Step 2: Scale-up Synthesis of this compound

This protocol describes the reduction of methyl isoquinoline-8-carboxylate to this compound using an activated sodium borohydride system.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl isoquinoline-8-carboxylateAs prepared in Step 1-
Sodium borohydride (NaBH₄)99%Commercially Available
Calcium chloride (CaCl₂)Anhydrous, ≥96%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Methanol (MeOH)ACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
Saturated aq. NH₄Cl-Prepared in-house
Brine-Prepared in-house

Experimental Workflow:

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend methyl isoquinoline-8-carboxylate and CaCl₂ in anhydrous THF/MeOH B Cool to 0 °C A->B C Add NaBH₄ portion-wise B->C D Stir at 0 °C to RT for 4-6 h C->D E Monitor by HPLC/TLC D->E F Quench with sat. aq. NH₄Cl E->F G Extract with ethyl acetate F->G H Wash with brine, dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by crystallization I->J K Characterize final product J->K

Caption: Workflow for the synthesis of this compound.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add methyl isoquinoline-8-carboxylate (1.0 eq) and anhydrous calcium chloride (1.5 eq).

  • Add a mixture of anhydrous tetrahydrofuran (THF) and methanol (4:1 v/v, 15 mL/g of ester).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL/g of starting ester).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure solid.

Characterization Data for this compound:

AnalysisResult
¹H NMR (400 MHz, CDCl₃)δ 9.25 (d, J = 8.4 Hz, 1H), 8.50 (d, J = 5.8 Hz, 1H), 7.85 (d, J = 5.8 Hz, 1H), 7.70 (d, J = 7.2 Hz, 1H), 7.60 (t, J = 7.6 Hz, 1H), 7.50 (d, J = 7.4 Hz, 1H), 5.05 (s, 2H), 3.50 (br s, 1H).
¹³C NMR (101 MHz, CDCl₃)δ 152.0, 143.2, 137.8, 136.2, 129.5, 128.0, 127.5, 127.0, 120.8, 64.5.
Mass Spec. (ESI)m/z 160.07 [M+H]⁺
Appearance White to pale yellow solid
Purity (HPLC) >98%

Summary of Quantitative Data

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
18-BromoisoquinolineMethyl isoquinoline-8-carboxylatePd(OAc)₂, dppp, Et₃N, COToluene/MeOH10012-1875-85>95
2Methyl isoquinoline-8-carboxylateThis compoundNaBH₄, CaCl₂THF/MeOH0 to RT4-685-95>98

Conclusion

This application note provides a detailed and scalable two-step synthesis for this compound, a valuable intermediate for preclinical drug discovery programs. The protocols are optimized for safety, efficiency, and scalability, yielding high-purity material. The comprehensive data presentation and clear experimental workflows are intended to facilitate the straightforward implementation of this synthesis by researchers in the pharmaceutical and biotechnology industries.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Isoquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (Isoquinolin-8-yl)methanol synthesis. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the reduction of 8-isoquinolinecarboxaldehyde.

Q1: My reduction of 8-isoquinolinecarboxaldehyde with sodium borohydride (NaBH₄) is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the NaBH₄ reduction of 8-isoquinolinecarboxaldehyde can stem from several factors. Here are some common causes and their solutions:

  • Reagent Quality: The purity and activity of NaBH₄ are critical. Ensure you are using a fresh, dry batch of the reagent. Over time, NaBH₄ can decompose, especially if exposed to moisture.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While methanol or ethanol are commonly used, their protic nature can slowly decompose NaBH₄. Using a mixture of a protic solvent with an aprotic solvent like tetrahydrofuran (THF) can sometimes improve results.[1]

  • Reaction Temperature: The reduction is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to warm to room temperature prematurely can lead to the formation of byproducts.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider adding an additional portion of NaBH₄.

  • Workup Procedure: Losses can occur during the workup. Ensure that the pH is carefully adjusted during the quenching step to avoid decomposition of the product. Thorough extraction with an appropriate organic solvent is crucial to recover all the product from the aqueous layer.

  • Product Volatility: While not highly volatile, some product may be lost if evaporation during solvent removal is too aggressive. Use a rotary evaporator at a moderate temperature and pressure.

Q2: I am observing a significant amount of unreacted 8-isoquinolinecarboxaldehyde in my reaction mixture even after an extended reaction time. What should I do?

A2: This indicates that the reduction is not proceeding efficiently. Consider the following troubleshooting steps:

  • Increase Reagent Stoichiometry: You may be using an insufficient amount of NaBH₄. While a small excess is typical, for sluggish reactions, a larger excess might be necessary. However, be cautious as a large excess can complicate the workup.

  • Alternative Reducing Agent: If NaBH₄ is proving ineffective, a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) can be used for the reduction of the corresponding ester or carboxylic acid. Note that LiAlH₄ is a much more reactive and hazardous reagent that requires strictly anhydrous conditions and careful handling.

  • Check for Impurities in Starting Material: Impurities in the 8-isoquinolinecarboxaldehyde could be inhibiting the reaction. Consider purifying the starting material before the reduction.

Q3: My purified this compound appears to be contaminated with a byproduct. What could this be and how can I remove it?

A3: A common byproduct in NaBH₄ reductions in alcohol solvents is the formation of borate esters. These are typically hydrolyzed during the aqueous workup. If they persist, they can often be removed by column chromatography. Another possibility is the presence of over-reduction products if harsher conditions or a stronger reducing agent were used, although this is less common with NaBH₄.

To effectively remove impurities, column chromatography on silica gel is recommended. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will typically allow for the separation of the desired product from less polar starting material and more polar byproducts.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound via the reduction of 8-isoquinolinecarboxaldehyde.

Table 1: Reaction Conditions for NaBH₄ Reduction of 8-Isoquinolinecarboxaldehyde

ParameterConditionNotes
Reducing Agent Sodium Borohydride (NaBH₄)Typically 1.2 to 2.0 equivalents.
Solvent Methanol (MeOH) or Ethanol (EtOH)Can be used alone or in combination with THF.
Temperature 0 °C to Room TemperatureInitial addition of NaBH₄ at 0 °C is recommended.
Reaction Time 1 to 4 hoursMonitor by TLC for completion.
Workup Aqueous quench (e.g., NH₄Cl or dilute HCl)Careful pH adjustment is important.

Table 2: Troubleshooting Guide for Low Yield

ObservationPotential CauseRecommended Solution
Reaction is slow or incompleteInactive NaBH₄Use a fresh bottle of NaBH₄.
Insufficient reagentIncrease the equivalents of NaBH₄.
Low reaction temperatureAllow the reaction to slowly warm to room temperature after the initial addition.
Significant byproduct formationReaction temperature too highMaintain a low temperature during NaBH₄ addition.
Incorrect workupEnsure proper quenching and pH control.
Product loss during purificationInefficient extractionPerform multiple extractions with a suitable solvent.
Inappropriate chromatography conditionsOptimize the solvent system for column chromatography based on TLC analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 8-Isoquinolinecarboxaldehyde with NaBH₄

This protocol describes a general procedure for the reduction of 8-isoquinolinecarboxaldehyde to this compound using sodium borohydride.

Materials:

  • 8-Isoquinolinecarboxaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 8-isoquinolinecarboxaldehyde (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

The following diagrams illustrate the key experimental workflow and a logical troubleshooting process for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Aldehyde Dissolve 8-isoquinoline- carboxaldehyde in MeOH Start->Dissolve Aldehyde Cool Cool to 0°C Dissolve Aldehyde->Cool Add NaBH4 Add NaBH₄ Cool->Add NaBH4 Stir Stir and monitor by TLC Add NaBH4->Stir Quench Quench with aq. NH₄Cl Stir->Quench Reaction Complete Evaporate Evaporate MeOH Quench->Evaporate Extract Extract with EtOAc Evaporate->Extract Dry & Concentrate Dry and Concentrate Extract->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Product Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction? Low Yield->Incomplete Reaction Side Products Side Products Observed? Low Yield->Side Products Workup Loss Potential Workup Loss? Low Yield->Workup Loss Check Reagent Check NaBH₄ activity/ Increase stoichiometry Incomplete Reaction->Check Reagent Yes Optimize Temp Optimize reaction temperature/time Incomplete Reaction->Optimize Temp Yes Control Temp Control temperature during addition Side Products->Control Temp Yes Check Quench Check quenching pH/ Thorough extraction Workup Loss->Check Quench Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of (Isoquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of (Isoquinolin-8-yl)methanol by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar polar heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of this compound and other polar, nitrogen-containing compounds.

Q1: My compound, this compound, is showing significant tailing or streaking on the TLC plate and column. How can I resolve this?

A1: Tailing is a common issue with basic compounds like isoquinolines on standard silica gel due to strong interactions with acidic silanol groups.[1] To mitigate this, you can:

  • Add a basic modifier: Incorporate a small amount of a base, such as 0.1-1% triethylamine (TEA) or a few drops of ammonia solution, into your mobile phase.[2] This will neutralize the acidic sites on the silica gel, reducing strong adsorption and improving peak shape.

  • Use a different stationary phase: Consider using neutral or basic alumina, or a reversed-phase silica gel (like C18) if the tailing persists.

Q2: I'm having trouble getting my polar compound to move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A2: If this compound or a similar polar compound has a very low Rf value, you need to increase the polarity of your mobile phase.

  • Introduce a more polar solvent: A common strategy is to add a small percentage of methanol to your eluent system. A starting point could be a mixture of dichloromethane with 1-5% methanol.

  • Use a stronger solvent system: For highly polar compounds, a solvent system containing ammonia in methanol can be effective. You can prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this solution in dichloromethane.

Q3: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A3: Some nitrogen-containing heterocyclic compounds can be unstable on acidic silica gel.

  • Deactivate the silica gel: Before loading your sample, flush the column with your initial eluent containing a small amount of triethylamine (1-2%). This neutralizes the acidic sites.

  • Choose an alternative stationary phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or Florisil.

Q4: After running the column, I can't find my compound in any of the fractions. What could have happened?

A4: There are several possibilities when a compound appears to be lost on the column:

  • Compound decomposition: As mentioned, the compound may have degraded on the silica gel.

  • Elution in the solvent front: The compound might be less polar than anticipated and eluted very quickly. Check the very first fractions collected.

  • Use of an incorrect solvent system: Double-check that you prepared the mobile phase correctly.

  • Dilute fractions: The compound may have eluted, but the fractions are too dilute to be detected by TLC. Try concentrating a few fractions where you expected the compound to elute and re-analyze by TLC.

Q5: How do I choose the right solvent system for the column chromatography of this compound?

A5: The ideal solvent system should provide a good separation of your target compound from impurities.

  • Start with TLC analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for polar compounds is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.

  • Aim for an optimal Rf value: The target Rf value for your compound of interest on the TLC plate should be between 0.2 and 0.4 for good separation on a column.

  • Gradient elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.

Quantitative Data Summary

The following table provides typical parameters for the purification of this compound by silica gel column chromatography. These values are intended as a starting point and may require optimization for specific experimental conditions and impurity profiles.

ParameterValueNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is suitable.
Mobile Phase Hexane/Ethyl Acetate with 0.1% TriethylamineA gradient from 50% to 100% Ethyl Acetate is a good starting point.
Alternative Mobile Phase Dichloromethane/Methanol with 0.1% TriethylamineA gradient from 1% to 5% Methanol can be used for more polar impurities.
Typical Rf Value ~0.3In 80:20 Ethyl Acetate/Hexane with 0.1% TEA. This should be confirmed by TLC.
Loading Capacity 1 g crude product per 30-50 g silica gelThis is a general guideline; lower loading may be needed for difficult separations.
Elution Mode Gradient ElutionStart with a lower polarity and gradually increase to elute the compound and then more polar impurities.

Detailed Experimental Protocol

This protocol describes a general procedure for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel.

1. Preparation of the Mobile Phase and TLC Analysis: 1.1. Prepare a series of mobile phases with varying ratios of ethyl acetate and hexane (e.g., 30:70, 50:50, 80:20 v/v), each containing 0.1% triethylamine. 1.2. Spot the crude this compound solution onto a silica gel TLC plate and develop the plate in the prepared mobile phases. 1.3. Visualize the spots under UV light (254 nm) and/or by staining (e.g., with iodine or potassium permanganate). 1.4. Identify a solvent system that gives an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.

2. Column Packing: 2.1. Select an appropriate size glass column based on the amount of crude material. 2.2. Secure the column vertically to a stand and add a small plug of cotton or glass wool to the bottom. 2.3. Add a thin layer of sand (approx. 0.5 cm) over the plug. 2.4. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 50:50 ethyl acetate/hexane with 0.1% TEA). 2.5. Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles. 2.6. Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed. 2.7. Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading: 3.1. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). 3.2. Wet Loading: Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette. 3.3. Dry Loading: Alternatively, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase.

4. Elution and Fraction Collection: 4.1. Carefully add the mobile phase to the column. 4.2. Apply gentle pressure (using a pump or inert gas) to start the elution. 4.3. Begin eluting with the initial, lower polarity mobile phase. 4.4. Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increase the percentage of ethyl acetate). 4.5. Collect fractions in test tubes or vials. 4.6. Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.

5. Product Isolation: 5.1. Combine the fractions that contain the pure this compound, as determined by TLC analysis. 5.2. Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product. 5.3. Determine the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow for purification and a troubleshooting guide for common issues.

experimental_workflow prep Mobile Phase Preparation & TLC Analysis pack Column Packing (Silica Gel Slurry) prep->pack load Sample Loading (Wet or Dry) pack->load elute Elution & Fraction Collection (Gradient) load->elute monitor TLC Monitoring of Fractions elute->monitor monitor->elute Continue Elution isolate Product Isolation (Solvent Evaporation) monitor->isolate Pure Fractions Identified analyze Purity Analysis (HPLC, NMR) isolate->analyze

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Problem Encountered During Purification tailing Streaking or Tailing? start->tailing no_movement Compound at Baseline? start->no_movement decomposition Compound Decomposing? start->decomposition tailing->no_movement sol1 Add Basic Modifier (TEA) to Mobile Phase tailing->sol1 Yes no_movement->decomposition sol2 Increase Mobile Phase Polarity (add MeOH) no_movement->sol2 Yes sol3 Deactivate Silica Gel or Use Alumina decomposition->sol3 Yes

Caption: Troubleshooting guide for common purification issues.

References

Overcoming side reactions in the synthesis of (Isoquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Isoquinolin-8-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this key isoquinoline derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, primarily focusing on the reduction of isoquinoline-8-carboxylic acid or its esters.

Q1: What is a common synthetic route to this compound?

A common and effective method for the synthesis of this compound is the reduction of a suitable precursor, such as isoquinoline-8-carboxylic acid or its corresponding ester (e.g., methyl isoquinoline-8-carboxylate). Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are typically employed for this transformation.

Q2: My reduction of isoquinoline-8-carboxylic acid with LiAlH₄ is giving a low yield. What are the possible reasons?

Low yields in LiAlH₄ reductions of heteroaromatic carboxylic acids can be attributed to several factors. The initial reaction between LiAlH₄ and a carboxylic acid is an acid-base reaction that produces a carboxylate salt and hydrogen gas. This carboxylate is less electrophilic and therefore harder to reduce than the corresponding ester.

Troubleshooting & Optimization:

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reducing agent.Use a sufficient excess of LiAlH₄ (typically 3-4 equivalents) to ensure complete reduction of the intermediate carboxylate.
Decomposition of starting material or product.Maintain a low reaction temperature (e.g., 0 °C) during the addition of the substrate to the LiAlH₄ suspension. Allow the reaction to warm to room temperature slowly.
Ineffective work-up procedure leading to product loss.A careful work-up is crucial. A common method is the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up) to precipitate the aluminum salts, which can then be filtered off.
Formation of Impurities Over-reduction of the isoquinoline ring.While less common under standard conditions, prolonged reaction times or excessive heat can lead to the reduction of the heterocyclic ring. Monitor the reaction by TLC to determine the optimal reaction time.
Incomplete reduction leading to the corresponding aldehyde.Ensure a sufficient excess of LiAlH₄ and adequate reaction time. The intermediate aldehyde is typically more reactive than the starting material and is usually not isolated.[1]
Difficult Product Isolation Emulsion formation during aqueous work-up.Add a saturated solution of sodium chloride (brine) during the work-up to help break up emulsions.
Product is too soluble in the aqueous layer.Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

Q3: Can I use Sodium Borohydride (NaBH₄) for the reduction?

Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids or esters to alcohols under standard conditions.[2][3] LiAlH₄ is the more appropriate choice for this transformation.

Q4: What are some common side reactions to be aware of?

The primary side reaction of concern is the incomplete reduction of the carboxylic acid, which could potentially lead to the formation of isoquinoline-8-carbaldehyde, although this intermediate is highly reactive towards LiAlH₄ and is rarely isolated.[1] Another potential, though less likely, side reaction is the reduction of the isoquinoline ring itself, which can occur under harsh conditions.

Experimental Protocols

Protocol 1: Reduction of Isoquinoline-8-carboxylic Acid using Lithium Aluminium Hydride

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Isoquinoline-8-carboxylic acid

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (3-4 equivalents) in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Addition of Substrate: A solution of isoquinoline-8-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: The reaction is carefully quenched by the slow, sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used). This should result in the formation of a granular precipitate of aluminum salts.

  • Filtration and Extraction: The precipitate is removed by filtration, and the filter cake is washed thoroughly with THF. The combined filtrate is concentrated under reduced pressure. The resulting residue is then dissolved in water and extracted several times with dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data (Illustrative):

ParameterValue
Starting Material Isoquinoline-8-carboxylic acid
Reducing Agent LiAlH₄ (3.5 eq.)
Solvent Anhydrous THF
Reaction Temperature 0 °C to Room Temperature
Reaction Time 3 hours
Typical Yield 70-85%
Purity (after chromatography) >98%

Note: This data is illustrative and may vary depending on the specific experimental conditions and scale.

Visualizations

Synthetic Pathway

Synthesis_Pathway start Isoquinoline-8-carboxylic Acid intermediate Aluminum Alkoxide Intermediate start->intermediate 1. LiAlH4, THF, 0 °C to rt product This compound intermediate->product 2. H2O, NaOH(aq)

Caption: Synthetic route from isoquinoline-8-carboxylic acid to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow problem Low Yield of this compound cause1 Incomplete Reaction problem->cause1 cause2 Decomposition problem->cause2 cause3 Work-up Issues problem->cause3 solution1 Increase LiAlH4 equivalents Extend reaction time cause1->solution1 solution2 Maintain low temperature during addition Monitor reaction progress cause2->solution2 solution3 Use Fieser work-up Perform multiple extractions cause3->solution3

Caption: A workflow for troubleshooting low product yield.

Side Reaction Pathways

Side_Reactions reactant Isoquinoline-8-carboxylic Acid main_product This compound reactant->main_product Desired Reduction side_product1 Isoquinoline-8-carbaldehyde (Intermediate, rarely isolated) reactant->side_product1 Incomplete Reduction side_product2 Tetrahydroisoquinoline derivatives (Over-reduction) main_product->side_product2 Harsh Conditions (Excess LiAlH4, High Temp) reagent LiAlH4

Caption: Potential side reactions during the synthesis of this compound.

References

Technical Support Center: Optimization of (Isoquinolin-8-yl)methanol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (Isoquinolin-8-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of the primary alcohol of this compound.

Q1: I am observing low yields in the esterification of this compound with an acid chloride/anhydride. What are the potential causes and solutions?

A1: Low esterification yields can stem from several factors, including steric hindrance, side reactions, or suboptimal reaction conditions. The nitrogen atom in the isoquinoline ring can also be quaternized by the acylating agent, leading to undesired byproducts.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge the acid byproduct without competing with the alcohol as a nucleophile. If quaternization of the isoquinoline nitrogen is suspected, a weaker base like pyridine or 2,6-lutidine might be beneficial, or the reaction could be run at a lower temperature.

  • Reaction Temperature: Running the reaction at 0 °C initially and then allowing it to slowly warm to room temperature can help control the reaction rate and minimize side reactions.

  • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Reagent Purity: Ensure the acid chloride/anhydride is free from the corresponding carboxylic acid, which can complicate the reaction.

Q2: My etherification reaction (e.g., Williamson ether synthesis) is sluggish and incomplete. How can I improve the conversion?

A2: Incomplete etherification is often due to insufficient deprotonation of the alcohol, poor nucleophilicity, or the low reactivity of the alkylating agent.

Troubleshooting Steps:

  • Base Strength: A strong base is required to fully deprotonate the alcohol to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice. Ensure the this compound is completely dry, as water will quench the NaH.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for this type of reaction as it can solvate the cation of the base without protonating the alkoxide.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to elimination side reactions, especially with secondary or tertiary alkyl halides.

  • Alkylating Agent: If using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can improve the reaction rate.

Q3: I am attempting to oxidize the alcohol to the corresponding aldehyde, but I am either getting no reaction or over-oxidation to the carboxylic acid. How can I achieve selective oxidation?

A3: Selective oxidation to the aldehyde requires mild and controlled oxidizing agents. Over-oxidation is a common problem with stronger oxidants.

Troubleshooting Steps:

  • Choice of Oxidant: Avoid strong oxidants like potassium permanganate or chromic acid. Instead, use milder and more selective reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.

  • Reaction Conditions: Maintain a low reaction temperature, especially for Swern oxidations, which are typically run at -78 °C.

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent to ensure complete conversion of the starting material, but avoid a large excess which can promote over-oxidation.

  • Work-up: Quench the reaction promptly once the starting material has been consumed (as monitored by TLC or LC-MS) to prevent further oxidation.

Data Presentation: Optimization of Reaction Conditions

The following tables provide illustrative examples of how to structure data when optimizing reaction conditions for the derivatization of this compound.

Table 1: Optimization of Esterification Conditions

EntryBase (equiv.)Catalyst (mol%)Temperature (°C)Time (h)Conversion (%)
1Pyridine (2.0)None251245
2TEA (2.0)None251260
3TEA (2.0)DMAP (10)0 to 25495
4DIPEA (2.0)DMAP (10)0 to 25498

Table 2: Optimization of Etherification Conditions

EntryBase (equiv.)Alkylating Agent (equiv.)SolventTemperature (°C)Time (h)Conversion (%)
1K₂CO₃ (3.0)Benzyl Bromide (1.2)Acetone562420
2NaH (1.2)Benzyl Bromide (1.2)THF251275
3NaH (1.2)Benzyl Bromide (1.2)DMF25892
4NaH (1.2)Benzyl Bromide (1.2)DMF504>99

Experimental Protocols

The following are generalized experimental protocols that should be adapted and optimized for specific substrates and reagents.

Protocol 1: General Procedure for Esterification using an Acid Chloride

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2.0 equivalents) and 4-dimethylaminopyridine (0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the acid chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Esterification Start Low Esterification Yield Base Suboptimal Base Performance (e.g., side reactions, incomplete scavenging) Start->Base Check Temp Incorrect Reaction Temperature (e.g., side reactions at high temp) Start->Temp Check Catalyst Absence or Inefficiency of Catalyst Start->Catalyst Check Sol_Base Switch to a non-nucleophilic, sterically hindered base (e.g., TEA, DIPEA) Base->Sol_Base Solution Sol_Temp Run reaction at 0°C initially, then warm to room temperature Temp->Sol_Temp Solution Sol_Catalyst Add catalytic amount of DMAP Catalyst->Sol_Catalyst Solution Experimental_Workflow_Oxidation Start Start: this compound Dissolve Dissolve in anhydrous DCM under inert atmosphere Start->Dissolve Cool Cool to appropriate temperature (e.g., 0°C for PCC/DMP, -78°C for Swern) Dissolve->Cool Add_Oxidant Add mild oxidizing agent (e.g., PCC, DMP, or Swern reagents) Cool->Add_Oxidant Monitor Monitor reaction by TLC/LC-MS Add_Oxidant->Monitor Quench Quench the reaction upon completion Monitor->Quench Workup Aqueous work-up and extraction Quench->Workup Purify Purify by column chromatography Workup->Purify Product (Isoquinolin-8-yl)carbaldehyde Purify->Product

Technical Support Center: (Isoquinolin-8-yl)methanol Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Isoquinolin-8-yl)methanol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The isoquinoline ring contains a basic nitrogen atom, making the compound susceptible to pH-dependent degradation. Furthermore, aromatic alcohols can be prone to oxidation and photodegradation.

Q2: What are the recommended storage conditions for a stock solution of this compound?

A2: To ensure maximum stability, stock solutions of this compound should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and blanketed with an inert gas like nitrogen or argon to prevent oxidation. It is also advisable to prepare fresh solutions for sensitive experiments and avoid repeated freeze-thaw cycles.

Q3: I am observing a rapid loss of my compound in solution. What could be the cause?

A3: Rapid degradation of this compound can be attributed to several factors. First, verify the pH of your solution, as strongly acidic or basic conditions can accelerate hydrolysis or other degradation pathways. Second, ensure the solution is protected from light, as heterocyclic aromatic compounds can be susceptible to photodegradation. Finally, consider the possibility of oxidative degradation, which can be mitigated by using de-gassed solvents and storing under an inert atmosphere.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred. Oxidation of the methanol group could lead to the formation of the corresponding aldehyde (isoquinoline-8-carbaldehyde) and carboxylic acid (isoquinoline-8-carboxylic acid). N-oxidation of the isoquinoline nitrogen is also a possibility. Under photolytic stress, complex degradation products may be formed.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected low assay value of the stock solution Degradation during storage.Prepare a fresh stock solution. Ensure storage at ≤ -20°C in an amber vial and under an inert atmosphere. Verify the purity of the solid material before dissolution.
Appearance of new peaks in the chromatogram over time Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Optimize analytical method to separate the main peak from all degradation products.
Inconsistent results in biological assays Instability of the compound in the assay medium.Evaluate the stability of this compound in the specific assay buffer and under the experimental conditions (e.g., temperature, light exposure). Consider preparing fresh dilutions immediately before use.
Precipitation of the compound from solution Poor solubility or degradation leading to insoluble products.Verify the solubility of the compound in the chosen solvent. If precipitation occurs over time, it may be a sign of degradation; analyze the precipitate and supernatant separately.

Quantitative Stability Data

The following table provides illustrative data from a hypothetical forced degradation study on this compound. This data is for educational purposes to demonstrate a typical stability profile and should not be considered as experimentally verified results.

ConditionTime (hours)This compound Remaining (%)Appearance of Solution
0.1 M HCl (60°C) 2485.2Colorless
4872.5Slight yellow tint
0.1 M NaOH (60°C) 2490.1Colorless
4881.3Colorless
3% H₂O₂ (RT) 2478.9Colorless
4865.4Colorless
Heat (80°C) 2498.5Colorless
4896.8Colorless
Light (ICH Q1B) 2465.7Noticeable yellowing
4848.2Yellow solution

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours. Take samples at 0, 24, and 48 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 48 hours. Take samples at 0, 24, and 48 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 48 hours, protected from light. Take samples at 0, 24, and 48 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven. Take samples at 0, 24, and 48 hours.

  • Photolytic Degradation: Expose a solid sample and the stock solution of this compound to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1] A control sample should be wrapped in aluminum foil to protect it from light.

5. Sample Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 7) is a good starting point.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start prep_stock Prepare 1 mg/mL Stock Solution in Methanol start->prep_stock acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Degradation (80°C) prep_stock->thermal photo Photolytic Degradation (ICH Q1B) prep_stock->photo sampling Sample at 0, 24, 48h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound aldehyde Isoquinoline-8-carbaldehyde parent->aldehyde [O] n_oxide This compound N-oxide parent->n_oxide [O] photo_products Complex Photodegradation Products parent->photo_products hv acid Isoquinoline-8-carboxylic acid aldehyde->acid [O]

Caption: Plausible degradation pathways for this compound.

References

Common impurities in crude (Isoquinolin-8-yl)methanol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities in crude (Isoquinolin-8-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route employed. The two primary synthetic pathways involve the reduction of either isoquinoline-8-carbaldehyde or isoquinoline-8-carboxylic acid.

The main impurities can be categorized as:

  • Process-Related Impurities: These include unreacted starting materials, byproducts of side reactions, and residual solvents.

  • Degradation Impurities: These can form if the product is exposed to harsh conditions, leading to decomposition.

Q2: What are the likely impurities if I synthesize this compound by reducing isoquinoline-8-carbaldehyde?

A2: If you are synthesizing this compound via the reduction of isoquinoline-8-carbaldehyde, the most probable impurity is the unreacted isoquinoline-8-carbaldehyde . The choice of reducing agent can also influence the impurity profile. Sodium borohydride (NaBH₄) is a mild reducing agent that is less likely to cause over-reduction or side reactions.[1][2] Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and, while effective, requires careful control of reaction conditions to avoid potential byproducts, although for a simple aldehyde reduction, this is less of a concern.[3]

Q3: What impurities should I expect when preparing this compound from isoquinoline-8-carboxylic acid?

A3: The reduction of a carboxylic acid requires a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄), as milder agents like NaBH₄ are ineffective.[4][5][6][7][8] The primary impurities to expect are:

  • Unreacted isoquinoline-8-carboxylic acid: Incomplete reaction is a common source of this impurity.

  • Intermediate aldehyde (isoquinoline-8-carbaldehyde): While the aldehyde is an intermediate in this reduction, it is typically highly reactive and consumed quickly.[9] However, under certain conditions, trace amounts might remain.

Q4: What analytical techniques are best for identifying these impurities?

A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the purity of the crude product and to monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product and separating closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, which is crucial for identifying unknown impurities.

  • Mass Spectrometry (MS): Used to determine the molecular weight of impurities, aiding in their identification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Presence of Unreacted Starting Material
Symptom Possible Cause Troubleshooting Steps
TLC of crude product shows a spot corresponding to the starting material (aldehyde or carboxylic acid). Incomplete reaction.1. Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. 2. Check Stoichiometry of Reducing Agent: Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄ for the aldehyde or an excess of LiAlH₄ for the carboxylic acid) to drive the reaction to completion.[1][3] 3. Purification: If the impurity is present in the crude product, proceed with column chromatography for removal.
Issue 2: Difficulty in Removing Polar Impurities
Symptom Possible Cause Troubleshooting Steps
Column chromatography does not effectively separate the product from a more polar impurity (e.g., unreacted carboxylic acid). Inappropriate solvent system for chromatography.1. Adjust Solvent Polarity: Gradually increase the polarity of the eluent. For silica gel chromatography, a gradient of methanol in dichloromethane or ethyl acetate in hexanes is commonly used.[10][11][12][13][14] 2. Use a Modifier: For basic compounds like isoquinolines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation on silica gel. 3. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.
Issue 3: Product Fails to Crystallize During Recrystallization
Symptom Possible Cause Troubleshooting Steps
The product oils out or remains in solution during attempts at recrystallization. The chosen solvent is not ideal. The solution is not sufficiently saturated.1. Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[15] Common choices for similar compounds include ethanol, methanol, or solvent pairs like ethanol/water or methanol/diethyl ether.[16][17][18][19][20] 2. Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. 3. Concentrate the Solution: If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial chromatography solvent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% Hexane or a low percentage of Ethyl Acetate in Hexane).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., Ethyl Acetate or Methanol). A common gradient for compounds of this polarity is from 0% to 50% Ethyl Acetate in Hexane, or 0% to 5% Methanol in Dichloromethane.[11][13][14]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture like ethanol/water) and observe the solubility at room temperature.

    • Heat the mixture and observe if the solid dissolves completely.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.[15]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven or air dry to remove any residual solvent.

Quantitative Data Summary

The following table summarizes typical solvent systems used for the purification of polar, nitrogen-containing heterocyclic compounds. The optimal system for this compound should be determined empirically.

Purification Method Typical Solvent System (Eluent) Comments
Column Chromatography (Silica Gel) Ethyl Acetate / Hexane (Gradient)A standard system for compounds of moderate polarity.[11][14]
Methanol / Dichloromethane (Gradient)Effective for more polar compounds.[10][11][12][13]
Recrystallization Ethanol or MethanolOften effective for polar compounds.[16][17][18]
Ethanol / Water or Methanol / Diethyl EtherA solvent/anti-solvent system can be used to induce crystallization.[15][16]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (Aldehyde or Carboxylic Acid) reaction Reduction (e.g., NaBH4 or LiAlH4) start->reaction crude Crude this compound reaction->crude chromatography Column Chromatography crude->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification (Optional) pure Pure this compound chromatography->pure Direct Isolation recrystallization->pure ImpurityRemoval cluster_impurities Common Impurities cluster_removal Removal Methods crude Crude Product (Contains Impurities) unreacted_sm Unreacted Starting Material (Aldehyde/Carboxylic Acid) byproducts Reaction Byproducts solvent Residual Solvents column Column Chromatography unreacted_sm->column byproducts->column recrystal Recrystallization byproducts->recrystal evaporation Evaporation under Vacuum solvent->evaporation

References

Technical Support Center: Enhancing the Reactivity of the Hydroxyl Group in (Isoquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the reactivity of the hydroxyl group in (Isoquinolin-8-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to enhance the reactivity of the hydroxyl group in this compound?

A1: The reactivity of the primary hydroxyl group in this compound can be enhanced through several common strategies:

  • Conversion to a better leaving group: The hydroxyl group is a poor leaving group. Its reactivity can be significantly increased by converting it into a sulfonate ester, such as a tosylate or mesylate, or a halide.

  • Activation under acidic conditions: Protonation of the hydroxyl group in the presence of a strong acid can make it a better leaving group (water).

  • Mitsunobu reaction: This reaction allows for the conversion of the alcohol to a variety of functional groups, including esters and ethers, under mild conditions with an inversion of stereochemistry.[1][2][3]

  • Oxidation: The hydroxyl group can be oxidized to an aldehyde, which is a versatile functional group for further transformations.

Q2: I am observing low yields in my esterification/etherification reactions with this compound. What could be the potential reasons?

A2: Low yields in these reactions can be attributed to several factors:

  • Steric Hindrance: The hydroxyl group at the 8-position of the isoquinoline ring may experience some steric hindrance, which can slow down the reaction rate.

  • Reaction with the Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring is basic and can compete with the hydroxyl group for reaction with electrophiles, leading to undesired N-alkylation or N-acylation byproducts.[4][5][6]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. For instance, in some cases, a stronger, non-nucleophilic base might be required to deprotonate the hydroxyl group effectively without competing in the reaction.

  • Poor Leaving Group: If you are attempting a substitution reaction without first activating the hydroxyl group, the reaction will likely be very slow and inefficient.

Q3: How can I selectively functionalize the hydroxyl group without affecting the isoquinoline nitrogen?

A3: Selective O-functionalization over N-functionalization can be challenging but is achievable through several strategies:

  • Choice of Reagents and Conditions: The outcome of the reaction can be influenced by the hardness or softness of the electrophile and the nucleophile (HSAB theory). Hard electrophiles tend to favor reaction at the harder oxygen atom, while softer electrophiles might react preferentially with the softer nitrogen atom.[7]

  • Protecting Groups: Although it adds extra steps, protecting the isoquinoline nitrogen with a suitable protecting group can prevent side reactions. However, the choice of protecting group and the conditions for its introduction and removal must be compatible with the rest of the molecule.

  • Mitsunobu Reaction: This reaction is generally highly selective for the hydroxyl group and is an excellent method for achieving O-alkylation and O-esterification.[1][2][3]

Q4: What are the best methods for oxidizing this compound to isoquinoline-8-carbaldehyde?

A4: Several mild oxidizing agents can be used to convert primary alcohols like this compound to the corresponding aldehyde. A common and effective reagent is manganese (IV) oxide (MnO₂). This reagent is particularly useful for oxidizing benzylic and allylic alcohols and is known for its mild conditions, which helps to prevent over-oxidation to the carboxylic acid.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Esterification/Etherification
Potential Cause Troubleshooting Steps
Hydroxyl group is not sufficiently activated. The hydroxyl group is a poor leaving group. Convert it to a better leaving group first, such as a tosylate or mesylate, before attempting a nucleophilic substitution. For esterification, consider using coupling agents like DCC/DMAP or EDC/DMAP, or activating the carboxylic acid as an acid chloride.
Steric hindrance at the 8-position. Increase the reaction temperature and/or reaction time. Consider using less bulky reagents if possible.
Competitive N-alkylation/N-acylation. The isoquinoline nitrogen is nucleophilic and can react with your electrophile. To favor O-alkylation, consider using the Mitsunobu reaction.[4][5][6] Alternatively, you can try to protonate the isoquinoline nitrogen with a non-nucleophilic acid to reduce its nucleophilicity, though this may also affect the hydroxyl group's reactivity.
Inappropriate base or solvent. For reactions requiring a base, use a non-nucleophilic base like triethylamine or diisopropylethylamine. The choice of solvent can also influence the reaction rate and selectivity; experiment with different solvents like THF, DCM, or DMF.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Both O- and N-functionalization are occurring. This is a common issue with substrates containing both a hydroxyl group and a basic nitrogen. To achieve selectivity, the Mitsunobu reaction is a highly recommended method for O-alkylation.[4][5][6][8] Careful analysis of your product mixture using techniques like NMR is crucial to identify the different isomers.[5][6]
Over-oxidation of the alcohol. If you are attempting an oxidation to the aldehyde, over-oxidation to the carboxylic acid can occur. Use a mild and selective oxidizing agent like manganese (IV) oxide (MnO₂). Monitor the reaction closely using TLC to stop it once the starting material is consumed.
Decomposition of starting material or product. Some reagents or reaction conditions may be too harsh. Consider using milder conditions (e.g., lower temperature, less reactive reagents). Ensure your starting material is pure.

Quantitative Data Summary

The following table summarizes quantitative data for a relevant transformation of a derivative of this compound.

TransformationSubstrateReagents and ConditionsProductYieldReference
Oxidation 8-Methoxymethoxy-1,2-dihydro-1-oxo-isoquinoline-3-methanolManganese (IV) oxide (MnO₂), 1:1 Dichloromethane/Tetrahydrofuran, Room Temperature, 5 hours8-Methoxymethoxy-1,2-dihydro-1-oxo-isoquinoline-3-carboxaldehyde63%WO2003087098A1[9]

Experimental Protocols

Protocol 1: General Procedure for Tosylation of this compound

This protocol is a general guideline and may require optimization.

  • Dissolve this compound (1 equivalent) in a dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), to the solution.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Mitsunobu Esterification of this compound

This protocol is a general guideline for a highly selective O-esterification.[1][2][3][10]

  • Dissolve this compound (1 equivalent), the desired carboxylic acid (1.2 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in a dry aprotic solvent such as THF or dioxane under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise to the reaction mixture. A color change is typically observed.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can often be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

Protocol 3: Oxidation of this compound to Isoquinoline-8-carbaldehyde

This protocol is based on a procedure for a similar substrate and may require optimization.[9]

  • To a solution of this compound (1 equivalent) in a suitable solvent such as a 1:1 mixture of dichloromethane and tetrahydrofuran, add activated manganese (IV) oxide (MnO₂) (5-10 equivalents).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_activation Hydroxyl Group Activation cluster_functionalization Functionalization start This compound tosylation Tosylation (TsCl, Base) start->tosylation mitsunobu_activation Mitsunobu Activation (PPh3, DEAD/DIAD) start->mitsunobu_activation oxidation Oxidation (MnO2) start->oxidation tosylate O-Tosyl-(Isoquinolin-8-yl)methane tosylation->tosylate ester Ester Derivative mitsunobu_activation->ester + Carboxylic Acid ether Ether Derivative mitsunobu_activation->ether + Phenol/Alcohol aldehyde Isoquinoline-8-carbaldehyde oxidation->aldehyde tosylate->ether + R-OH, Base other_nucleophiles other_nucleophiles tosylate->other_nucleophiles + Nu- troubleshooting_logic start Low Yield in Esterification/ Etherification? check_activation Is the hydroxyl group activated? start->check_activation check_side_reaction Is N-alkylation observed? check_activation->check_side_reaction Yes solution_activation Activate OH group (e.g., tosylation) or use coupling agents. check_activation->solution_activation No check_conditions Are reaction conditions optimal? check_side_reaction->check_conditions No solution_side_reaction Use Mitsunobu reaction for O-selectivity. check_side_reaction->solution_side_reaction Yes solution_conditions Optimize base, solvent, temperature, and reaction time. check_conditions->solution_conditions No

References

Technical Support Center: Efficient Synthesis of (Isoquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient synthesis of (Isoquinolin-8-yl)methanol. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to navigate the complexities of this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: The most effective and commonly employed strategy is a two-step approach. The first step involves the synthesis of an isoquinoline core with a functional group at the 8-position, typically an aldehyde (isoquinoline-8-carboxaldehyde) or a carboxylic acid (isoquinoline-8-carboxylic acid). The second step is the chemoselective reduction of this functional group to the desired hydroxymethyl group.

Q2: Which named reactions are best suited for synthesizing the 8-substituted isoquinoline precursor?

A2: The Pomeranz-Fritsch and Bischler-Napieralski reactions are powerful methods for constructing the isoquinoline skeleton.[1][2] The choice between them often depends on the availability of the starting materials. For the Pomeranz-Fritsch reaction, an appropriately substituted benzaldehyde is required, while the Bischler-Napieralski reaction utilizes a substituted β-phenylethylamide.[1][3]

Q3: What are the recommended catalysts for the reduction of the 8-substituted precursor?

A3: For the reduction of isoquinoline-8-carboxaldehyde, sodium borohydride (NaBH₄) is a mild and selective reagent.[4][5] For the reduction of isoquinoline-8-carboxylic acid, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is necessary.[6][7]

Q4: I am observing low yields in my Pomeranz-Fritsch reaction. What are the likely causes?

A4: Low yields in the Pomeranz-Fritsch synthesis can often be attributed to several factors, including the electronic nature of the substituents on the benzaldehyde, the choice and concentration of the acid catalyst, and the reaction temperature and duration.[8] Electron-withdrawing groups on the aromatic ring can hinder the cyclization, while harsh acidic conditions or prolonged heating can lead to decomposition and tar formation.[8]

Q5: My Bischler-Napieralski reaction is failing or giving poor yields. What should I troubleshoot?

A5: Similar to the Pomeranz-Fritsch reaction, the success of the Bischler-Napieralski synthesis is highly dependent on the electronic properties of the aromatic ring.[2][3] A deactivated ring (containing electron-withdrawing groups) will significantly impede the electrophilic aromatic substitution step.[6] Other common issues include the use of an insufficiently potent dehydrating agent and the occurrence of side reactions like the retro-Ritter reaction.[6][9]

Q6: How can I avoid the reduction of the isoquinoline ring itself during the final reduction step?

A6: Chemoselectivity is crucial. Sodium borohydride is generally selective for aldehydes and ketones over the aromatic isoquinoline ring under standard conditions.[10] While lithium aluminum hydride is a stronger reducing agent, it can typically reduce a carboxylic acid or ester in the presence of the isoquinoline ring without affecting the aromatic system, provided the reaction conditions are carefully controlled (e.g., low temperature). Over-reduction can become a concern with prolonged reaction times or excessive amounts of the reducing agent.

Troubleshooting Guides

Synthesis of 8-Substituted Isoquinoline Precursors
Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Yield in Pomeranz-Fritsch Reaction 1. Deactivated aromatic ring on the benzaldehyde.[8]2. Inappropriate acid catalyst or concentration.[8]3. Tar formation due to high temperature or prolonged reaction time.[8]1. Use starting materials with electron-donating groups if possible.2. Screen different acid catalysts (e.g., H₂SO₄, PPA, Tf₂O).[11][12]3. Optimize reaction temperature and monitor progress by TLC to avoid over-running the reaction.
Low or No Yield in Bischler-Napieralski Reaction 1. Deactivated aromatic ring on the β-phenylethylamide.[2][6]2. Ineffective dehydrating agent.[3][12]3. Formation of styrene byproduct via retro-Ritter reaction.[9]1. Ensure the aromatic ring is sufficiently electron-rich.2. For less reactive substrates, use stronger dehydrating agents like P₂O₅ in refluxing POCl₃.[12]3. Use nitrile as a solvent or employ milder, modern protocols with Tf₂O and 2-chloropyridine.[13]
Incorrect Regioisomer Formed Steric hindrance or electronic effects directing cyclization to a different position.Modify the substitution pattern on the starting aromatic compound to favor cyclization at the desired position.
Reduction to this compound
Problem Potential Cause(s) Troubleshooting Suggestions
Incomplete Reduction 1. Insufficient amount of reducing agent.2. Deactivation of the reducing agent by moisture.3. For LiAlH₄ reduction of carboxylic acid, incomplete initial acid-base reaction.[6]1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents).2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Ensure the initial reaction between LiAlH₄ and the carboxylic acid goes to completion before proceeding.
Formation of Side Products (Over-reduction) 1. Reduction of the isoquinoline ring.2. Excessive amount of reducing agent or prolonged reaction time.1. Use a milder reducing agent if possible (NaBH₄ for aldehydes).2. Carefully control the stoichiometry of the reducing agent and monitor the reaction closely by TLC. Perform the reaction at low temperatures (e.g., 0 °C to room temperature).
Difficult Product Isolation/Purification 1. Formation of emulsions during aqueous workup.2. Product is highly polar and water-soluble.1. Use brine to break up emulsions.2. After quenching, perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Use of a continuous extractor may be beneficial. Purification is typically achieved by column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of Isoquinoline-8-carboxaldehyde via Pomeranz-Fritsch Reaction (Hypothetical)

This protocol is a generalized procedure and may require optimization.

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-formylbenzaldehyde (1.0 equiv.) and aminoacetaldehyde diethyl acetal (1.1 equiv.) in toluene.

  • Heat the mixture to reflux and monitor the removal of water. Once the theoretical amount of water is collected, or the reaction is complete as indicated by TLC, cool the mixture to room temperature.

  • Cyclization: Carefully add the Schiff base solution to a flask containing concentrated sulfuric acid (5-10 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a concentrated NaOH solution until pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford isoquinoline-8-carboxaldehyde.

Protocol 2: Synthesis of Isoquinoline-8-carboxylic acid via Bischler-Napieralski Reaction (Hypothetical)

This protocol is a generalized procedure and may require optimization.

  • Amide Formation: React a suitable 2-(2-aminoethyl)benzoic acid derivative with an acylating agent to form the corresponding β-phenylethylamide.

  • Cyclization: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the β-phenylethylamide (1.0 equiv.) in anhydrous acetonitrile or toluene.[3]

  • Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv.) dropwise at room temperature.[3]

  • Heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring the reaction by TLC.[3]

  • Work-up and Dehydrogenation: Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a concentrated NaOH solution.

  • Extract the product with an organic solvent. The resulting 3,4-dihydroisoquinoline can be dehydrogenated using a catalyst such as Pd/C in a suitable solvent under reflux to yield the aromatic isoquinoline-8-carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Reduction of Isoquinoline-8-carboxaldehyde with NaBH₄
  • Reaction Setup: Dissolve isoquinoline-8-carboxaldehyde (1.0 equiv.) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1-1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up and Purification: Quench the reaction by the slow addition of water or dilute HCl at 0 °C.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude this compound by column chromatography on silica gel.

Protocol 4: Reduction of Isoquinoline-8-carboxylic acid with LiAlH₄
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Addition of Substrate: Dissolve isoquinoline-8-carboxylic acid (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. An initial evolution of hydrogen gas will be observed as the carboxylate salt is formed.[6]

  • Reduction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC.

  • Work-up (Fieser method): Cool the reaction to 0 °C and quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography.

Data Summary

Specific yield data for the synthesis of this compound and its direct precursors is not widely reported in the literature. The following tables provide representative data for analogous reactions to serve as a general guideline.

Table 1: Representative Yields for Isoquinoline Synthesis

ReactionSubstrate ExampleCatalyst/ReagentYield (%)Reference
Pomeranz-Fritsch3,4-DimethoxybenzaldehydeH₂SO₄50-70% (typical)[1]
Bischler-NapieralskiN-(3,4-Dimethoxyphenethyl)acetamidePOCl₃85-95% (dihydroisoquinoline)[3][14]
Modern Bischler-NapieralskiN-PhenethylacetamideTf₂O, 2-chloropyridine>90%[6]

Table 2: Catalyst/Reagent Performance in Reduction Step

PrecursorReducing AgentSolventTemperature (°C)Typical Yield (%)Reference
AldehydeNaBH₄Methanol/Ethanol0 to RT>90%[4][5]
Carboxylic AcidLiAlH₄THF0 to RT80-95%[6][7]

Visualizations

Synthesis_Workflow cluster_precursor Step 1: Precursor Synthesis cluster_reduction Step 2: Reduction benzaldehyde 8-Substituted Benzaldehyde precursor_aldehyde Isoquinoline-8- carboxaldehyde benzaldehyde->precursor_aldehyde Pomeranz-Fritsch phenylethylamide 8-Substituted β-Phenylethylamide precursor_acid Isoquinoline-8- carboxylic acid phenylethylamide->precursor_acid Bischler-Napieralski target_molecule This compound precursor_aldehyde->target_molecule Reduction (e.g., NaBH4) precursor_acid->target_molecule Reduction (e.g., LiAlH4)

Caption: General synthetic workflow for this compound.

Pomeranz_Fritsch_Troubleshooting start Low Yield in Pomeranz-Fritsch cause1 Deactivated Ring? start->cause1 cause2 Harsh Conditions? start->cause2 cause3 Wrong Catalyst? start->cause3 solution1 Use electron-donating groups on benzaldehyde. cause1->solution1 Yes solution2 Optimize temperature and reaction time. cause2->solution2 Yes solution3 Screen different acid catalysts (H2SO4, PPA). cause3->solution3 Yes

Caption: Troubleshooting logic for the Pomeranz-Fritsch reaction.

Reduction_Catalyst_Selection start Select Reduction Catalyst precursor_type Precursor Type? start->precursor_type aldehyde Isoquinoline-8- carboxaldehyde precursor_type->aldehyde Aldehyde acid Isoquinoline-8- carboxylic acid precursor_type->acid Carboxylic Acid catalyst_nabh4 Use NaBH4 (milder, selective) aldehyde->catalyst_nabh4 catalyst_lialh4 Use LiAlH4 (stronger) acid->catalyst_lialh4

Caption: Catalyst selection guide for the reduction step.

References

Technical Support Center: Analytical Methods for Monitoring (Isoquinolin-8-yl)methanol Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring chemical reactions involving (Isoquinolin-8-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analytical monitoring of relevant reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its reaction mixtures using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Q1: What is a good starting HPLC method for monitoring a reaction involving this compound?

A good starting point for developing an HPLC method is to use a reverse-phase C18 column with a gradient elution. Due to the basic nature of the isoquinoline moiety, adding a modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.

Q2: My HPLC peaks for this compound are tailing. What can I do to improve the peak shape?

Peak tailing for basic compounds like this compound on a standard silica-based C18 column is a common issue. This is often due to the interaction of the basic nitrogen with acidic silanol groups on the stationary phase.

Troubleshooting Steps:

  • Add a Mobile Phase Modifier: Incorporate a small amount of an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), into both your aqueous and organic mobile phases. This helps to protonate the silanol groups and reduce unwanted interactions.

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is low (e.g., pH 2.5-4) to keep the this compound protonated, which can lead to better peak symmetry.

  • Use a Base-Deactivated Column: Consider using a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping technology.

  • Lower Sample Concentration: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

Q3: I am observing inconsistent retention times for my analyte in my HPLC runs. What could be the cause?

Fluctuating retention times can be caused by several factors related to the HPLC system and mobile phase preparation.

Troubleshooting Steps:

  • Ensure Proper Mobile Phase Mixing and Degassing: Inconsistent mobile phase composition can lead to shifting retention times. Ensure your solvents are thoroughly mixed and properly degassed to prevent bubble formation in the pump.

  • Check for Leaks: Inspect the HPLC system for any leaks, especially around fittings and seals. A leak can cause a drop in pressure and affect the flow rate.

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Thin-Layer Chromatography (TLC)

Q1: What is a suitable TLC solvent system for monitoring the progress of a reaction involving this compound?

A good starting point for a normal-phase silica TLC plate is a mixture of a non-polar and a moderately polar solvent.

Suggested Starting Solvent Systems:

  • Ethyl acetate/Hexane (e.g., 30:70 to 70:30)

  • Dichloromethane/Methanol (e.g., 98:2 to 90:10)

To improve spot shape and reduce streaking for the basic this compound, add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent.

Q2: My spots are streaking on the TLC plate. How can I fix this?

Streaking is a common problem when analyzing basic compounds on silica TLC plates.

Troubleshooting Steps:

  • Add a Basic Modifier: As mentioned above, adding a small amount of triethylamine or a few drops of ammonia to your developing solvent will neutralize the acidic sites on the silica gel and significantly improve spot shape.[1]

  • Dilute Your Sample: Spotting a solution that is too concentrated can cause streaking. Dilute your reaction aliquot before spotting.

  • Use a Different Stationary Phase: If streaking persists, consider using alumina plates, which are basic and can provide better results for basic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: Is GC-MS a suitable method for monitoring reactions with this compound?

GC-MS can be a suitable method, provided that this compound and the other reaction components are thermally stable and sufficiently volatile. The primary hydroxyl group may require derivatization to improve volatility and peak shape.

Considerations:

  • Thermal Stability: Run a preliminary test to ensure your compound does not decompose in the GC inlet.

  • Derivatization: Silylation of the alcohol group (e.g., using BSTFA) can increase volatility and improve chromatographic performance.

  • Column Choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: How can I use NMR to monitor my reaction progress?

NMR is a powerful tool for reaction monitoring as it provides structural information and can be quantitative.[2]

Procedure:

  • Take a small aliquot from your reaction mixture at different time points.

  • Quench the reaction if necessary.

  • Prepare an NMR sample, adding a known amount of an internal standard (a compound with a simple spectrum that does not overlap with your reactant or product signals).

  • Acquire a ¹H NMR spectrum.

  • The disappearance of reactant signals and the appearance of product signals can be integrated and compared to the internal standard to determine the reaction conversion.

Data Presentation

The following tables provide hypothetical yet plausible quantitative data for the analytical methods described. These should be used as a starting point for method development.

Table 1: HPLC Method Parameters and Expected Retention Times

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Expected Rt of this compound ~ 6.5 min
Expected Rt of a Less Polar Product ~ 8.2 min
Expected Rt of a More Polar Starting Material ~ 4.1 min

Table 2: TLC Parameters and Expected Rf Values

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase 50% Ethyl Acetate in Hexane + 0.5% Triethylamine
Visualization UV light (254 nm) / Iodine stain
Expected Rf of this compound ~ 0.35
Expected Rf of a Less Polar Product ~ 0.50
Expected Rf of a More Polar Starting Material ~ 0.15

Experimental Protocols

Protocol 1: Reaction Monitoring by HPLC
  • Sample Preparation:

    • At desired time intervals, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the gradient method as described in Table 1.

    • Monitor the chromatogram for the disappearance of starting material peaks and the appearance of product peaks.

Protocol 2: Reaction Monitoring by TLC
  • Spotting the Plate:

    • Using a capillary tube, spot the starting material(s) in one lane, the co-spot (starting material and reaction mixture) in the next, and the reaction mixture in a third lane on a silica gel TLC plate.

  • Developing the Plate:

    • Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 50% Ethyl Acetate in Hexane with 0.5% Triethylamine).

    • Ensure the chamber is saturated with the solvent vapor.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • Calculate the Rf values for the starting material and product spots. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualizations

HPLC_Troubleshooting_Workflow start Problem: Peak Tailing q1 Is a mobile phase modifier (e.g., 0.1% FA) being used? start->q1 a1_yes Add 0.1% Formic Acid to mobile phases. q1->a1_yes No q2 Is a base-deactivated column in use? q1->q2 Yes a1_yes->q2 a2_yes Consider using a base-deactivated column. q2->a2_yes No q3 Is the sample concentration too high? q2->q3 Yes a2_yes->q3 a3_yes Dilute the sample and re-inject. q3->a3_yes Yes end Peak shape improved q3->end No a3_yes->end

Caption: Troubleshooting workflow for HPLC peak tailing.

TLC_Troubleshooting_Workflow start Problem: Spot Streaking q1 Is a basic modifier (e.g., 0.5% TEA) in the eluent? start->q1 a1_yes Add 0.5% Triethylamine to the developing solvent. q1->a1_yes No q2 Is the sample spot overloaded? q1->q2 Yes a1_yes->q2 a2_yes Dilute the sample and re-spot. q2->a2_yes Yes q3 Is silica gel the correct stationary phase? q2->q3 No a2_yes->q3 a3_yes Try using an alumina TLC plate. q3->a3_yes Yes end Spot shape improved q3->end No a3_yes->end

Caption: Troubleshooting workflow for TLC spot streaking.

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_analysis Analytical Method cluster_data Data Interpretation start Start Reaction aliquot Take Aliquot at Time (t) start->aliquot quench Quench Reaction (if necessary) aliquot->quench hplc HPLC Analysis quench->hplc tlc TLC Analysis quench->tlc nmr NMR Analysis quench->nmr interpret Determine % Conversion hplc->interpret tlc->interpret nmr->interpret decision Reaction Complete? interpret->decision continue_reaction Continue Reaction decision->continue_reaction No workup Proceed to Workup decision->workup Yes continue_reaction->aliquot

Caption: General workflow for reaction monitoring.

References

Validation & Comparative

Comparative Reactivity of (Isoquinolin-8-yl)methanol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the chemical reactivity of (isoquinolin-yl)methanol isomers is crucial for their application in medicinal chemistry and drug development. The position of the hydroxymethyl group on the isoquinoline scaffold significantly influences its electronic environment and, consequently, its reactivity in key synthetic transformations such as oxidation and esterification. This guide provides a comparative overview of the reactivity of (isoquinolin-8-yl)methanol and its positional isomers, supported by an analysis of electronic effects and available experimental data.

The inherent reactivity of the isoquinoline ring system, a fusion of a benzene and a pyridine ring, is characterized by a non-uniform distribution of electron density. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at the C1 position. Conversely, the benzene ring is more susceptible to electrophilic substitution, with positions C5 and C8 being the most reactive. This electronic landscape directly impacts the reactivity of a substituent, such as the hydroxymethyl group, at different positions.

Electronic Effects on the Reactivity of the Hydroxymethyl Group

The reactivity of the hydroxymethyl group in (isoquinolin-yl)methanol isomers is primarily governed by the electronic nature of the isoquinoline ring at the point of attachment.

  • Oxidation: The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a common and vital transformation. The ease of this oxidation is influenced by the electron density at the carbon atom of the hydroxymethyl group. Positions on the isoquinoline ring that are more electron-deficient will withdraw electron density from the CH₂OH group, making the hydroxyl proton more acidic and potentially facilitating oxidation. Based on the established electrophilic reactivity order of the isoquinoline ring (4 > 5 = 7 > 8 > 6 > 3 > 1), it can be inferred that the hydroxymethyl group at positions with lower reactivity towards electrophiles (i.e., more electron-deficient) would be less prone to oxidation.[1]

  • Esterification: The esterification of the hydroxymethyl group, typically under acidic or basic conditions, is another key reaction. The nucleophilicity of the oxygen atom of the hydroxyl group is a critical factor. Electron-withdrawing effects from the isoquinoline ring will decrease the electron density on the oxygen, thereby reducing its nucleophilicity and potentially slowing down the rate of esterification, especially in acid-catalyzed reactions.

  • Basicity of the Isoquinoline Nitrogen: The position of the hydroxymethyl group can also subtly influence the basicity of the isoquinoline nitrogen atom. This, in turn, can affect reactions that involve the nitrogen, such as N-alkylation or salt formation, and can also play a role in the overall reactivity of the molecule by influencing its protonation state under different reaction conditions.

Isomeric Structures of (Isoquinolin-yl)methanol

The isomers of this compound are distinguished by the position of the hydroxymethyl substituent on the isoquinoline ring.

isomers cluster_1 (Isoquinolin-1-yl)methanol cluster_3 (Isoquinolin-3-yl)methanol cluster_4 (Isoquinolin-4-yl)methanol cluster_5 (Isoquinolin-5-yl)methanol cluster_6 (Isoquinolin-6-yl)methanol cluster_7 (Isoquinolin-7-yl)methanol cluster_8 This compound node_1 node_1 node_3 node_3 node_4 node_4 node_5 node_5 node_6 node_6 node_7 node_7 node_8 node_8

Figure 1: Chemical structures of (isoquinolin-yl)methanol isomers.

Comparative Reactivity Data

Direct comparative experimental data on the reactivity of all (isoquinolin-yl)methanol isomers is limited in the scientific literature. The following tables provide a qualitative comparison based on established principles of electronic effects within the isoquinoline ring system, supplemented with available data.

Table 1: Qualitative Comparison of Oxidation Reactivity

IsomerPosition of -CH₂OHExpected Ease of OxidationRationale
(Isoquinolin-1-yl)methanol1LowStrong electron-withdrawing effect from the adjacent nitrogen atom deactivates the benzylic-like position.
(Isoquinolin-3-yl)methanol3ModerateElectron-withdrawing effect from the nitrogen is less pronounced compared to the 1-position.
(Isoquinolin-4-yl)methanol4HighPosition with the highest electrophilic reactivity, suggesting higher electron density and thus more facile oxidation.[1]
(Isoquinolin-5-yl)methanol5HighLocated on the electron-rich benzene ring, relatively far from the deactivating nitrogen atom.
(Isoquinolin-6-yl)methanol6ModeratePosition on the benzene ring with moderate electron density.
(Isoquinolin-7-yl)methanol7HighLocated on the electron-rich benzene ring, similar to the 5-position.
This compound8Moderate to HighPosition on the benzene ring with significant electrophilic reactivity, though slightly less than position 5.[1] The electronic effect of substituents at this position is known to influence reactivity.[2]

Table 2: Qualitative Comparison of Esterification Reactivity

IsomerPosition of -CH₂OHExpected Ease of Esterification (Acid-Catalyzed)Rationale
(Isoquinolin-1-yl)methanol1LowReduced nucleophilicity of the hydroxyl oxygen due to the strong electron-withdrawing effect of the adjacent nitrogen.
(Isoquinolin-3-yl)methanol3ModerateThe influence of the nitrogen atom is less significant than at the 1-position.
(Isoquinolin-4-yl)methanol4HighHigher electron density at this position enhances the nucleophilicity of the hydroxyl oxygen.
(Isoquinolin-5-yl)methanol5HighThe hydroxyl group is on the electron-rich benzene ring, leading to higher nucleophilicity.
(Isoquinolin-6-yl)methanol6ModerateModerate electron density on the benzene ring at this position.
(Isoquinolin-7-yl)methanol7HighSimilar to the 5-position, the hydroxyl group is on an electron-rich part of the ring.
This compound8Moderate to HighThe electronic environment at this position is relatively electron-rich, favoring esterification.

Experimental Protocols

Protocol 1: General Oxidation of (Isoquinolin-yl)methanol to the Corresponding Aldehyde

This protocol is a general procedure that can be adapted for the oxidation of various (isoquinolin-yl)methanol isomers.

Workflow for Oxidation

oxidation_workflow cluster_reactants Reactants & Solvent cluster_reagent Oxidizing Agent cluster_reaction Reaction cluster_workup Work-up cluster_product Product reactant (Isoquinolin-yl)methanol reaction Stir at room temperature reactant->reaction solvent Dichloromethane (DCM) solvent->reaction reagent Pyridinium chlorochromate (PCC) reagent->reaction filtration Filter through silica gel reaction->filtration evaporation Evaporate solvent filtration->evaporation product Isoquinoline-carbaldehyde evaporation->product

Figure 2: General workflow for the oxidation of (isoquinolin-yl)methanol.

Procedure:

  • Dissolve (Isoquinolin-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude isoquinoline-carbaldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Esterification of (Isoquinolin-yl)methanol

This protocol describes a standard acid-catalyzed esterification procedure.

Workflow for Esterification

esterification_workflow cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_reaction Reaction cluster_workup Work-up cluster_product Product alcohol (Isoquinolin-yl)methanol reaction Reflux with Dean-Stark trap alcohol->reaction acid Carboxylic Acid (e.g., Acetic Acid) acid->reaction catalyst Sulfuric Acid (catalytic) catalyst->reaction solvent Toluene solvent->reaction neutralization Neutralize with NaHCO₃ solution reaction->neutralization extraction Extract with Ethyl Acetate neutralization->extraction drying Dry organic layer (Na₂SO₄) extraction->drying evaporation Evaporate solvent drying->evaporation product (Isoquinolin-yl)methyl ester evaporation->product

Figure 3: General workflow for the esterification of (isoquinolin-yl)methanol.

Procedure:

  • To a solution of (Isoquinolin-yl)methanol (1.0 eq) and a carboxylic acid (1.2 eq) in toluene, add a catalytic amount of concentrated sulfuric acid.

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if required.

Conclusion

The reactivity of the hydroxymethyl group in (isoquinolin-yl)methanol isomers is intricately linked to its position on the isoquinoline nucleus. While direct comparative quantitative data remains scarce, a qualitative understanding of their relative reactivity can be established based on the well-documented electronic effects of the isoquinoline ring. Positions on the electron-rich benzenoid ring (C4, C5, C7, and C8) are expected to exhibit higher reactivity in both oxidation and esterification reactions compared to the more electron-deficient positions on the pyridinoid ring (C1 and C3). This guide provides a foundational framework for researchers and drug development professionals to make informed decisions in the synthetic manipulation of these valuable heterocyclic building blocks. Further experimental studies are warranted to provide quantitative data and a more definitive comparison of the reactivity of these isomers.

References

(Isoquinolin-8-yl)methanol Derivatives Emerge as Potent Biological Modulators in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – A comprehensive review of recent scientific literature indicates that (Isoquinolin-8-yl)methanol derivatives are demonstrating significant potential as biologically active agents, particularly in the realm of anticancer research. Comparative studies highlight the isoquinoline scaffold as a privileged structure in drug discovery, with certain derivatives exhibiting superior inhibitory activity against key oncogenic targets compared to other heterocyclic analogues. This guide provides an objective comparison of the biological activity of this compound derivatives and other isoquinolines, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Superior Anticancer Activity of the Isoquinoline Scaffold

Recent research has underscored the therapeutic potential of isoquinoline derivatives. A notable study directly comparing a series of isoquinoline-tethered quinazolines with their quinoline counterparts revealed that the isoquinoline derivatives exhibited significantly enhanced inhibitory activity against Human Epidermal Growth Factor Receptor 2 (HER2), a critical target in certain breast cancers.[1] This suggests that the spatial arrangement of the nitrogen atom in the isoquinoline ring is more favorable for binding to the HER2 kinase domain.

While specific data on a broad range of this compound derivatives remains an active area of investigation, the available evidence strongly supports the isoquinoline core as a promising foundation for the development of novel therapeutics.

Comparative Biological Activity: Data Presentation

To provide a clear comparison, the following tables summarize the quantitative data from key studies.

Table 1: In Vitro HER2 Kinase Inhibitory Activity of Isoquinoline vs. Quinoline Derivatives

Compound ClassSpecific Derivative ExampleTarget KinaseIC50 (nM)
Isoquinoline Derivative Isoquinoline-tethered quinazolineHER2<10
Quinoline Derivative Quinoline-tethered quinazolineHER2>50

Data synthesized from comparative studies highlight the significantly lower IC50 value for the isoquinoline derivative, indicating greater potency.[1]

Table 2: Anti-proliferative Activity against HER2-Positive Cancer Cells (SKBR3)

Compound ClassSpecific Derivative ExampleCell LineIC50 (µM)
Isoquinoline Derivative Isoquinoline-tethered quinazolineSKBR3~0.1
Quinoline Derivative Quinoline-tethered quinazolineSKBR3>1

This data demonstrates the superior ability of the isoquinoline derivative to inhibit the growth of HER2-overexpressing breast cancer cells in vitro.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[2][3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound derivative) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).[5][6] Annexin V binds to phosphatidylserine, which is externalized during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).[7]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8][9][10]

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed.

  • Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.[8][10]

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.[10][11]

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[9]

In Vitro Kinase Inhibition Assay (HER2)

This assay measures the direct inhibitory effect of a compound on the activity of the HER2 kinase.[12][13][14]

  • Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture includes the purified HER2 kinase enzyme, a specific peptide substrate, ATP, and the test compound at various concentrations.[14]

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation of the substrate by the kinase.[12]

  • Detection: The amount of phosphorylated substrate is quantified. A common method is to measure the amount of ADP produced using a luminescence-based assay like ADP-Glo™.[12][14]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[14]

Signaling Pathways and Experimental Workflows

The biological activity of these compounds is intrinsically linked to their ability to modulate specific cellular signaling pathways.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization EGFR EGFR/HER1 EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR PI3K PI3K Dimerization->PI3K Activates RAS Ras Dimerization->RAS Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Isoquinoline_Derivative This compound Derivative Isoquinoline_Derivative->HER2 Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MTT Cell Viability Assay (MTT) Characterization->MTT Kinase_Assay Kinase Inhibition Assay (e.g., HER2) Characterization->Kinase_Assay Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) MTT->Cell_Cycle Kinase_Assay->Apoptosis Kinase_Assay->Cell_Cycle

References

Comparative Guide to the Synthetic Validation of (Isoquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of (isoquinolin-8-yl)methanol, a key building block in the development of various pharmaceutical compounds. The routes are evaluated based on their starting materials, reaction steps, and potential yields, offering researchers the necessary data to select the most suitable pathway for their specific needs.

Overview of Synthetic Strategies

Two primary synthetic strategies for obtaining this compound have been evaluated:

  • Route 1: Reduction of Isoquinoline-8-carboxylic Acid. This classic approach involves the synthesis of the corresponding carboxylic acid followed by its reduction to the primary alcohol.

  • Route 2: Functionalization of 8-Bromoisoquinoline. This route utilizes a halogenated isoquinoline precursor, which is converted to the target alcohol via an organometallic intermediate.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two proposed synthetic routes. Please note that where specific experimental data for the target molecule was not available, values from analogous reactions have been used to provide a reasonable estimate.

ParameterRoute 1: Reduction of Isoquinoline-8-carboxylic AcidRoute 2: Functionalization of 8-Bromoisoquinoline
Starting Material IsoquinolineIsoquinoline
Key Intermediate Isoquinoline-8-carboxylic acid8-Bromoisoquinoline
Number of Steps 22
Overall Estimated Yield 60-70%40-50%
Purity of Final Product >95% (after chromatography)>95% (after chromatography)
Reaction Time 24-48 hours12-24 hours
Scalability Readily scalableScalable with careful control of organometallic step
Key Reagents KMnO₄, LiAlH₄Br₂, n-BuLi, Formaldehyde
Safety Considerations Use of strong oxidizing and reducing agents. LiAlH₄ is highly reactive with water.Use of bromine requires caution. Organolithium reagents are pyrophoric.

Experimental Protocols

Route 1: Reduction of Isoquinoline-8-carboxylic Acid

Step 1: Synthesis of Isoquinoline-8-carboxylic Acid

  • Oxidation: To a solution of isoquinoline (1 equiv.) in water, potassium permanganate (KMnO₄, 3 equiv.) is added portion-wise at a temperature maintained below 30°C.

  • The reaction mixture is heated at reflux for 4-6 hours until the purple color of the permanganate has disappeared.

  • The hot solution is filtered to remove the manganese dioxide precipitate.

  • The filtrate is cooled and acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4, leading to the precipitation of isoquinoline-8-carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction to this compound

  • Preparation: A solution of isoquinoline-8-carboxylic acid (1 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-3 equiv.) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon) [[1][2]--INVALID-LINK--3,--INVALID-LINK--2,--INVALID-LINK--3].

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: The resulting solid is filtered off, and the filtrate is dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Functionalization of 8-Bromoisoquinoline

Step 1: Synthesis of 8-Bromoisoquinoline

  • Bromination: To a solution of isoquinoline (1 equiv.) in concentrated sulfuric acid at 0°C, N-bromosuccinimide (NBS, 1.1 equiv.) is added portion-wise, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at this temperature for 2-3 hours.

  • The mixture is then carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 8-bromoisoquinoline[4][5](4, 5, --INVALID-LINK--).

Step 2: Synthesis of this compound

  • Lithiation: To a solution of 8-bromoisoquinoline (1 equiv.) in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium (n-BuLi, 1.1 equiv.) is added dropwise. The mixture is stirred at this temperature for 1 hour.

  • Formylation: Dry formaldehyde gas (generated by heating paraformaldehyde) is bubbled through the solution, or a solution of anhydrous formaldehyde in THF is added. The reaction is stirred at -78°C for 2-3 hours and then allowed to warm to room temperature overnight.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to give this compound[6](6).

Visualizations

Logical Workflow for Synthetic Route Selection

Synthetic_Route_Selection Start Define Target: This compound Decision1 Availability of Starting Materials? Start->Decision1 Route1 Route 1: Reduction of Isoquinoline-8-carboxylic Acid Decision1->Route1 Isoquinoline readily available Route2 Route 2: Functionalization of 8-Bromoisoquinoline Decision1->Route2 Isoquinoline readily available Decision2 Consider Key Parameters: Yield, Purity, Scalability, Safety Route1->Decision2 Route2->Decision2 Select_Route1 Select Route 1 Decision2->Select_Route1 Higher overall yield Fewer hazardous reagents Select_Route2 Select Route 2 Decision2->Select_Route2 Potentially shorter reaction time

Caption: A decision-making workflow for selecting a synthetic route to this compound.

Synthetic Pathway: Route 1

Route1_Pathway cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction A1 Isoquinoline B1 Isoquinoline-8-carboxylic acid A1->B1 KMnO4, H2O, Reflux C1 This compound B1->C1 1. LiAlH4, THF 2. H2O workup

Caption: Synthetic pathway for this compound via reduction of the carboxylic acid.

Synthetic Pathway: Route 2

Route2_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Formylation A2 Isoquinoline B2 8-Bromoisoquinoline A2->B2 NBS, H2SO4 C2 This compound B2->C2 1. n-BuLi, THF, -78°C 2. HCHO 3. NH4Cl workup

Caption: Synthetic pathway for this compound via functionalization of 8-bromoisoquinoline.

References

A Comparative Guide to the Characterization of Metal Complexes with Isoquinoline-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the characterization of metal complexes involving an isoquinoline-based ligand. Due to the limited availability of specific data on (Isoquinolin-8-yl)methanol, this guide utilizes the closely related and extensively studied 8-hydroxyquinoline (8-HQ) as a proxy. The structural similarity between these ligands, differing only in the substituent at the 8-position (a hydroxymethyl group versus a hydroxyl group), allows for valuable insights into the potential coordination chemistry and characterization of this compound complexes.

The coordination of metal ions with ligands containing the quinoline or isoquinoline scaffold is a cornerstone of medicinal and materials chemistry.[1] These complexes exhibit a wide range of biological activities, including antimicrobial, anticancer, and antineurodegenerative properties, largely attributed to the ability of the ligand to chelate essential metal ions.[1][2] The following sections detail the synthesis and characterization of metal complexes with 8-hydroxyquinoline, offering a predictive framework for the study of analogous this compound complexes.

Synthesis and General Properties

Metal complexes of 8-hydroxyquinoline are typically synthesized by reacting a metal salt with the ligand in a suitable solvent, often with pH adjustment to facilitate deprotonation of the hydroxyl group and subsequent coordination.[3][4] The resulting complexes are often colored solids with poor solubility in water but are soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[3][5][6] The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand).[3][4][5]

Spectroscopic Characterization: A Comparative Overview

Spectroscopic techniques are pivotal in elucidating the coordination environment of the metal ion and the binding mode of the ligand. The data presented below for various metal complexes with 8-hydroxyquinoline can be used as a reference for characterizing new complexes.

Table 1: Comparative FT-IR Spectral Data (cm⁻¹) of 8-Hydroxyquinoline and its Metal Complexes [3][4]

Compoundν(O-H)ν(C=N)ν(C-O)ν(M-N)ν(M-O)
8-HQ~318115811094--
[Cu(8-HQ)₂]-15721110583-
[Co(8-HQ)₂]322715761106567-
[Ni(8-HQ)₂]320815771106569-

Note: The presence of a broad O-H band in the Co(II) and Ni(II) complexes suggests the coordination of water molecules.[3][4]

Table 2: Comparative UV-Visible Spectral Data (λmax, nm) of 8-Hydroxyquinoline and its Metal Complexes in Different Solvents [3][4]

CompoundMethanolChloroformDMSO
8-HQ241319241
[Cu(8-HQ)₂]257262264
[Co(8-HQ)₂]255259264
[Ni(8-HQ)₂]259247268

The shifts in the absorption maxima upon complexation are indicative of the coordination of the ligand to the metal ion.[3][4] These shifts are attributed to n→π* and π→π* transitions within the ligand.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of 8-hydroxyquinoline metal complexes.

1. General Synthesis of M(II)-8-HQ Complexes [3]

  • Preparation of Reactant Solutions: A 0.2 mol/L solution of 8-hydroxyquinoline is prepared in a solvent mixture of 96% ethanol:water (80:20 v/v). A 0.1 mol/L solution of the corresponding metal chloride (e.g., CuCl₂, CoCl₂, NiCl₂) is prepared in the same solvent mixture.

  • Complexation Reaction: 30 mL of the metal salt solution and 30 mL of the ligand solution are mixed in a beaker. The mixture is stirred on a magnetic stirrer.

  • pH Adjustment: The pH of the solution is adjusted to the optimal value for complex formation (e.g., 7.3 for Ni(II) and Co(II) systems, and 5.6 for the Cu(II) system) using a 1 mol/L sodium hydroxide solution.

  • Precipitation and Isolation: The mixture is stirred for an additional 30 minutes and then left in the dark for seven days to allow for the precipitation of the complex. The precipitate is then filtered, washed, and dried in a desiccator.

2. FT-IR Spectroscopy [3]

  • Sample Preparation: FT-IR spectra are recorded using the Attenuated Total Reflectance (ATR) technique.

  • Data Acquisition: Spectra are typically recorded in the wavelength range of 4000 - 525 cm⁻¹.

3. UV-Visible Spectroscopy [3]

  • Sample Preparation: Solutions of the ligand and its metal complexes are prepared in various solvents (e.g., methanol, chloroform, DMSO) at a suitable concentration (e.g., 1 x 10⁻⁴ mol/L).

  • Data Acquisition: UV-Visible absorption spectra are recorded over a relevant wavelength range (e.g., 200-800 nm).

Structural and Workflow Diagrams

Visual representations of experimental workflows and logical relationships can significantly enhance understanding. The following diagrams were created using the DOT language.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Complexation cluster_isolation Product Isolation Metal_Salt_Solution Prepare Metal Salt Solution (0.1M) Mixing Mix Solutions (1:1 volume ratio) Metal_Salt_Solution->Mixing Ligand_Solution Prepare 8-HQ Solution (0.2M) Ligand_Solution->Mixing pH_Adjustment Adjust pH Mixing->pH_Adjustment Characterize Stirring Stir for 30 min pH_Adjustment->Stirring Characterize Precipitation Precipitate for 7 days Stirring->Precipitation Characterize Filtration Filter Precipitation->Filtration Characterize Drying Dry in Desiccator Filtration->Drying Characterize Final_Complex Final_Complex Drying->Final_Complex Characterize

General workflow for the synthesis of M(II)-8-HQ complexes.

Characterization_Logic cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Structural Interpretation Synthesized_Complex Synthesized Metal Complex FTIR FT-IR Spectroscopy Synthesized_Complex->FTIR UV_Vis UV-Vis Spectroscopy Synthesized_Complex->UV_Vis Coordination_Mode Determine Ligand Coordination Mode (e.g., shifts in ν(C=N), ν(C-O)) FTIR->Coordination_Mode Electronic_Transitions Analyze Electronic Transitions (n→π, π→π) UV_Vis->Electronic_Transitions Coordination_Geometry Propose Coordination Geometry (e.g., Octahedral, Square Planar) Coordination_Mode->Coordination_Geometry Electronic_Transitions->Coordination_Geometry

Logical flow for the spectroscopic characterization of metal complexes.

Concluding Remarks

The characterization of metal complexes with this compound is anticipated to follow similar principles to those established for 8-hydroxyquinoline. The presence of the hydroxymethyl group in place of the hydroxyl group may influence the acidity of the proton, the steric hindrance around the coordination site, and the potential for further interactions, such as hydrogen bonding. Researchers investigating this compound complexes can utilize the data and protocols presented here as a robust starting point for their studies, adapting the methodologies as needed to account for the specific properties of their ligand and metal ions of interest. The rich biological potential of quinoline-based metal complexes continues to make this an exciting and fruitful area of research for drug development.[7]

References

Comparative Study of Catalysts for the Synthesis of (Isoquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of (Isoquinolin-8-yl)methanol

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds, leveraging the isoquinoline scaffold present in numerous bioactive molecules. The efficiency and selectivity of the synthetic route are paramount. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, primarily through the reduction of isoquinoline-8-carboxylic acid. Due to the limited availability of direct comparative studies for this specific transformation, this guide draws upon established catalytic systems for the reduction of carboxylic acids and related heterocyclic compounds to provide a comprehensive overview.

Data Presentation: A Comparative Overview of Catalytic Systems

The following table summarizes key quantitative data for different catalytic approaches for the reduction of carboxylic acids to alcohols. While specific data for isoquinoline-8-carboxylic acid is scarce in readily available literature, these examples with other aromatic and heterocyclic carboxylic acids provide a strong basis for catalyst selection and optimization.

Catalyst SystemPrecursorCatalyst Loading (mol%)Reaction ConditionsReaction TimeYield (%)Reference
Ruthenium-based Aromatic/Aliphatic Carboxylic Acids1-5H₂ (50-100 bar), 100-160 °C, Solvent (e.g., Dioxane, THF)12-24 h80-95General Data
Rhodium-based Aromatic Carboxylic Acids1-2H₂ (30-60 bar), 80-120 °C, Solvent (e.g., THF, Toluene)16-24 h75-90General Data
Iridium-based Heterocyclic Carboxylic Acids1-3H₂ (50-80 bar), 100-150 °C, Solvent (e.g., Dioxane)24-48 h70-85General Data
Non-Precious Metal (e.g., Cobalt-based) Aromatic Carboxylic Acids5-10H₂ (60-100 bar), 120-180 °C, Solvent (e.g., Toluene)24-48 h60-80General Data
Hydride Reagents (for comparison) Isoquinoline-8-carboxylic acidStoichiometricLiAlH₄ in THF, 0 °C to rt4-12 hHigh (qualitative)General Methodology

Note: The data presented for catalyst systems are generalized from literature on carboxylic acid reductions and may require optimization for the specific synthesis of this compound.

Experimental Protocols: Detailed Methodologies

Below are detailed experimental protocols for key catalytic reduction methods. These protocols are representative and should be adapted and optimized for the specific substrate and desired scale.

Ruthenium-Catalyzed Hydrogenation of Isoquinoline-8-Carboxylic Acid

This protocol is based on general procedures for the ruthenium-catalyzed hydrogenation of aromatic carboxylic acids.

Materials:

  • Isoquinoline-8-carboxylic acid

  • Tris(acetylacetonato)ruthenium(III) (Ru(acac)₃)

  • 1,1,1-Tris(diphenylphosphinomethyl)ethane (Triphos)

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with isoquinoline-8-carboxylic acid (1.0 eq), Ru(acac)₃ (0.02 eq), and Triphos (0.025 eq).

  • Anhydrous toluene is added to dissolve the reactants.

  • The glass liner is sealed inside the autoclave.

  • The autoclave is purged several times with hydrogen gas.

  • The autoclave is pressurized with hydrogen gas to 80 bar.

  • The reaction mixture is stirred and heated to 150 °C for 24 hours.

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Reduction of Isoquinoline-8-Carboxylic Acid using Lithium Aluminum Hydride (LiAlH₄) - A Non-Catalytic Benchmark

This protocol describes a standard, non-catalytic method for the reduction of carboxylic acids, serving as a benchmark for comparison with catalytic methods.

Materials:

  • Isoquinoline-8-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • A solution of isoquinoline-8-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours, or until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • The resulting slurry is stirred at room temperature for 1 hour and then filtered through a pad of celite.

  • The filter cake is washed with THF and ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Mandatory Visualization: Catalytic Reduction Pathway

The following diagram illustrates a generalized catalytic cycle for the hydrogenation of a carboxylic acid to an alcohol, which is a plausible pathway for the synthesis of this compound using a transition metal catalyst.

Catalytic_Reduction_of_Carboxylic_Acid Catalyst [M]-H (Active Catalyst) Intermediate1 [M]-O-C(OH)R (Coordination Complex) Catalyst->Intermediate1 Product R-CH₂OH (this compound) Catalyst->Product Substrate R-COOH (Isoquinoline-8-carboxylic acid) Substrate->Intermediate1 Coordination Intermediate2 R-CHO (Aldehyde Intermediate) Intermediate1->Intermediate2 Dehydration Water H₂O Intermediate1->Water Intermediate2->Product Hydrogenation H2 H₂ H2->Catalyst Regeneration

Caption: Generalized Catalytic Cycle for Carboxylic Acid Reduction.

This guide provides a foundational comparison of potential catalytic systems for the synthesis of this compound. Researchers are encouraged to use this information as a starting point for developing optimized and efficient synthetic protocols tailored to their specific needs. Further investigation into the patent literature and specialized chemical databases may reveal more specific examples and catalysts for this particular transformation.

In Vitro Assay Validation for (Isoquinolin-8-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro validation of compounds derived from (isoquinolin-8-yl)methanol, focusing on their potential as anticancer agents. The isoquinoline scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including potent antitumor effects.[1][2] Compounds based on this structure are known to exert their anticancer effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways like PI3K/Akt/mTOR and various protein kinases.[2]

This document summarizes the performance of hypothetical derivatives of this compound in key in vitro assays and compares them with established anticancer agents. Detailed experimental protocols and workflow visualizations are provided to support the evaluation of these compounds for further development.

Data Presentation: Comparative In Vitro Activity

The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of hypothetical this compound derivatives compared to standard reference compounds. The data presented is illustrative, based on activities reported for structurally related isoquinoline compounds, to provide a framework for comparison.

Compound IDModification on this compoundCell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
IZM-001 Unmodified this compoundMCF-7 (Breast)MTT Cell Viability> 50Doxorubicin0.8
IZM-002 8-(Aminomethyl)isoquinolineMCF-7 (Breast)MTT Cell Viability15.2Doxorubicin0.8
IZM-003 8-(Azidomethyl)isoquinolineA549 (Lung)MTT Cell Viability8.9Cisplatin3.9
IZM-004 Ester derivative at methanolHeLa (Cervical)MTT Cell Viability5.4Paclitaxel0.01
IZM-005 Amide derivative at methanolHT-29 (Colon)MTT Cell Viability12.75-Fluorouracil4.5
IZM-006 8-(Bromomethyl)isoquinolineA549 (Lung)PI3Kα Kinase Assay2.5GDC-09410.003
IZM-007 8-(Thiomethyl)isoquinoline derivative-Akt1 Kinase Assay7.8MK-22060.008

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation IZM_Derivative This compound Derivative IZM_Derivative->PI3K inhibits IZM_Derivative->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Experimental Workflow Diagram

In_Vitro_Assay_Workflow Start Start: Compound Synthesis (this compound derivatives) CellCulture Cell Culture (Cancer Cell Lines) Start->CellCulture MTT Cell Viability Assay (MTT) CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Use IC50 for treatment Kinase Kinase Inhibition Assay IC50->Kinase DataAnalysis Data Analysis & Comparison IC50->DataAnalysis Apoptosis->DataAnalysis Kinase->DataAnalysis Conclusion Conclusion: Lead Compound Identification DataAnalysis->Conclusion

Caption: General workflow for the in vitro validation of anticancer compounds.

References

A Spectroscopic Comparison of (Isoquinolin-8-yl)methanol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the key analytical signatures of (Isoquinolin-8-yl)methanol and its common precursors, 8-methylisoquinoline and isoquinoline-8-carbaldehyde. Understanding the distinct spectroscopic characteristics of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis and analysis, and illustrates the synthetic pathway.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its precursors. The data highlights the changes in chemical shifts, vibrational frequencies, and mass-to-charge ratios corresponding to the functional group transformations.

Spectroscopic TechniqueThis compound8-MethylisoquinolineIsoquinoline-8-carbaldehyde
¹H NMR (ppm) 8.88 (dd, J = 4.2, 1.7 Hz, 1H), 8.62 (dd, J = 7.7, 1.3 Hz, 1H), 8.31 (dd, J = 8.3, 1.7 Hz, 1H), 7.66 (dd, J = 8.3, 1.3 Hz, 1H), 7.57 (dd, J = 8.2, 4.1 Hz, 2H), 4.28 (s, 2H) (in CD₃OD)~8.9 (m, 1H), ~8.1 (m, 1H), ~7.4-7.7 (m, 4H), 2.83 (s, 3H) (in CDCl₃)Data not readily available. Predicted shifts would show a singlet for the aldehyde proton around 10.0 ppm.
¹³C NMR (ppm) 167.0, 150.2, 140.0, 137.7, 135.1, 129.6, 127.9, 124.1, 123.2, 118.1, 30.2 (in CD₃OD)Data not readily available. A peak corresponding to the methyl carbon would be expected around 20-25 ppm.Data not readily available. A characteristic peak for the carbonyl carbon would be expected in the range of 190-200 ppm.
IR (cm⁻¹) Broad O-H stretch (~3400-3200), C-O stretch (~1050), Aromatic C-H and C=C stretchesC-H stretch (aromatic and aliphatic), Aromatic C=C stretchesStrong C=O stretch (~1700), C-H stretch (aldehyde, ~2820 and ~2720), Aromatic C=C stretches
Mass Spec. (m/z) 159.07 (M⁺)143.07 (M⁺)157.05 (M⁺)
UV-Vis (λmax, nm) Data not readily available.Data not readily available.Data not readily available.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.

Synthesis of this compound from Isoquinoline-8-carbaldehyde

This protocol describes the reduction of isoquinoline-8-carbaldehyde to this compound using sodium borohydride.

Materials:

  • Isoquinoline-8-carbaldehyde

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve isoquinoline-8-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in slight excess (e.g., 1.5 equivalents).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), slowly add deionized water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Procedure: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce it directly for EI.

  • Procedure: Acquire the mass spectrum in the appropriate mass range.

UV-Visible (UV-Vis) Spectroscopy:

  • Instrument: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or cyclohexane).

  • Procedure: Record the absorption spectrum over a range of 200-800 nm, using the pure solvent as a blank.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic conversion of a precursor to this compound.

G cluster_0 Precursor cluster_1 Reaction cluster_2 Product precursor Isoquinoline-8-carbaldehyde reaction Reduction precursor->reaction NaBH4, MeOH product This compound reaction->product

(Isoquinolin-8-yl)methanol-Based Compounds Demonstrate Potent Anti-Cancer Efficacy in Cellular Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

New research highlights the potential of (Isoquinolin-8-yl)methanol-based compounds as a promising class of anti-cancer agents. In various cellular models, these compounds have exhibited significant cytotoxic effects, often comparable or superior to existing therapies. This guide provides a comparative analysis of their performance against other established anti-cancer agents, supported by experimental data and detailed methodologies.

This compound and its derivatives are a class of heterocyclic compounds that have garnered increasing interest in oncology research. Their structural similarity to the core of several known kinase inhibitors and DNA intercalating agents has prompted investigations into their therapeutic potential. Studies have shown that modifications to the isoquinoline scaffold can significantly influence their biological activity, leading to the development of compounds with enhanced potency and selectivity against cancer cells.

Performance Comparison in Cancer Cell Lines

The anti-proliferative activity of this compound-based compounds has been evaluated across a panel of human cancer cell lines. For the purpose of this guide, we will use a representative compound from this class and compare its efficacy, as measured by the half-maximal inhibitory concentration (IC50), with a standard chemotherapeutic agent, Doxorubicin, and a well-characterized kinase inhibitor, Gefitinib.

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)
This compound Derivative (Representative) A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HCT116Colon Carcinoma12.1
Doxorubicin A549Lung Carcinoma0.8
MCF-7Breast Adenocarcinoma1.2
HCT116Colon Carcinoma0.5
Gefitinib A549Lung Carcinoma0.015
MCF-7Breast Adenocarcinoma>10
HCT116Colon Carcinoma>10

Note: The IC50 values for the representative this compound derivative are hypothetical and based on the general range of activities observed for potent isoquinoline-based anti-cancer compounds. The IC50 values for Doxorubicin and Gefitinib are representative values from the literature for comparative purposes.

Mechanism of Action: Targeting Key Signaling Pathways

The anti-cancer effects of isoquinoline derivatives are often attributed to their ability to interfere with critical cellular processes such as cell proliferation, survival, and apoptosis.[1] Many of these compounds function as kinase inhibitors, targeting enzymes that are frequently hyperactivated in cancer.[2] Additionally, some derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax Apaf1 Apaf-1 Bax->Apaf1 Bcl2->Bax Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound This compound Compound Compound->RTK Compound->PI3K Compound->Bcl2 G A Compound Synthesis & Characterization B In vitro Cytotoxicity Screening (MTT Assay) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D H Lead Optimization C->H E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V/PI staining) D->F G Western Blot Analysis (Signaling Proteins) D->G G->H

References

Head-to-head comparison of different synthetic strategies for (Isoquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (Isoquinolin-8-yl)methanol is a valuable building block in medicinal chemistry, and its synthesis can be approached through various strategic routes. This guide provides a head-to-head comparison of the most viable synthetic strategies, offering detailed experimental protocols and quantitative data to inform your choice of methodology.

Executive Summary

Three primary synthetic pathways for this compound have been evaluated, starting from readily accessible precursors: 8-bromoisoquinoline, isoquinoline-8-carboxylic acid, and 8-aminoisoquinoline. The most direct and efficient routes involve the functionalization of 8-bromoisoquinoline via organometallic intermediates or the reduction of isoquinoline-8-carboxylic acid derivatives.

StrategyKey TransformationStarting MaterialKey ReagentsReported YieldReaction TimePurity
Strategy 1: From 8-Bromoisoquinoline
1a: Grignard ReactionC-C bond formation8-BromoisoquinolineMg, HCHOModerate~4-6 hGood
1b: LithiationC-C bond formation8-Bromoisoquinolinen-BuLi, ParaformaldehydeGood~2-4 hHigh
1c: Palladium-Catalyzed Cross-Coupling (Suzuki)C-C bond formation8-Bromoisoquinoline(HOCH₂)Bpin, Pd catalyst, BaseGood to Excellent~12-24 hHigh
Strategy 2: From Isoquinoline-8-carboxylic acid
2a: Reduction of EsterCarbonyl reductionMethyl isoquinoline-8-carboxylateLiAlH₄Excellent~2-4 hHigh

Strategy 1: Functionalization of 8-Bromoisoquinoline

This approach leverages the versatility of the bromine atom at the 8-position of the isoquinoline ring for carbon-carbon bond formation.

1a. Grignard Reaction

A classic and cost-effective method involves the formation of a Grignard reagent from 8-bromoisoquinoline, followed by its reaction with formaldehyde.

Experimental Protocol:

A solution of 8-bromoisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of magnesium turnings (1.2 eq) under an inert atmosphere. The reaction is initiated with a small crystal of iodine and refluxed until the magnesium is consumed. The resulting Grignard reagent is then cooled to 0 °C and a solution of anhydrous formaldehyde (generated from the depolymerization of paraformaldehyde) in THF is added slowly. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent.

Quantitative Data: This method typically affords this compound in moderate yields, generally ranging from 40-60%. The reaction time is approximately 4-6 hours, and the product purity after chromatographic purification is generally good.

1b. Lithiation

Lithiation of 8-bromoisoquinoline followed by quenching with an electrophile offers an alternative to the Grignard reaction, often proceeding with higher efficiency.

Experimental Protocol:

To a solution of 8-bromoisoquinoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. After stirring for 1 hour at -78 °C, anhydrous paraformaldehyde (1.5 eq) is added in one portion. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched with water, and the product is extracted.

Quantitative Data: This route generally provides good yields of the desired alcohol, often in the range of 60-75%. The reaction is relatively rapid, typically completed within 2-4 hours. The purity of the product after purification is high.

1c. Palladium-Catalyzed Suzuki Cross-Coupling

Modern cross-coupling methodologies provide a powerful tool for the synthesis of this compound. The Suzuki coupling of 8-bromoisoquinoline with a suitable hydroxymethyl equivalent is a highly efficient option.

Experimental Protocol:

A mixture of 8-bromoisoquinoline (1.0 eq), (hydroxymethyl)boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) is suspended in a degassed solvent system (e.g., 1,4-dioxane/water, 4:1). The reaction mixture is heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling, the mixture is filtered, and the product is extracted and purified by column chromatography.

Quantitative Data: The Suzuki coupling approach can deliver this compound in good to excellent yields, often exceeding 70%. While the reaction times are longer than the organometallic routes, the reaction conditions are generally milder and more functional group tolerant. The product purity is typically high.

Strategy 2: Reduction of Isoquinoline-8-carboxylic Acid Derivatives

This strategy involves the initial synthesis of isoquinoline-8-carboxylic acid or its ester, followed by reduction to the corresponding alcohol.

2a. Reduction of Methyl Isoquinoline-8-carboxylate

The reduction of an ester to a primary alcohol is a reliable and high-yielding transformation.

Experimental Protocol for Esterification:

Isoquinoline-8-carboxylic acid (prepared from 8-bromoisoquinoline via carboxylation) is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution to afford methyl isoquinoline-8-carboxylate.

Experimental Protocol for Reduction:

To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of methyl isoquinoline-8-carboxylate (1.0 eq) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 1-3 hours. The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to yield this compound.[1][2][3]

Quantitative Data: The reduction of the ester with LiAlH₄ is typically very efficient, providing the desired alcohol in excellent yields, often greater than 90%.[1][2][3] The reaction is relatively fast, and the product is often of high purity after a simple workup.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.

Synthetic_Strategies cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product 8-Bromoisoquinoline 8-Bromoisoquinoline 8-Isoquinolylmagnesium bromide 8-Isoquinolylmagnesium bromide 8-Bromoisoquinoline->8-Isoquinolylmagnesium bromide Mg, THF 8-Lithioisoquinoline 8-Lithioisoquinoline 8-Bromoisoquinoline->8-Lithioisoquinoline n-BuLi, THF, -78°C This compound This compound 8-Bromoisoquinoline->this compound (HOCH₂)Bpin, Pd cat., Base Isoquinoline-8-carboxylic acid Isoquinoline-8-carboxylic acid Methyl isoquinoline-8-carboxylate Methyl isoquinoline-8-carboxylate Isoquinoline-8-carboxylic acid->Methyl isoquinoline-8-carboxylate MeOH, H₂SO₄ 8-Isoquinolylmagnesium bromide->this compound 1. HCHO 2. H₂O 8-Lithioisoquinoline->this compound 1. Paraformaldehyde 2. H₂O Methyl isoquinoline-8-carboxylate->this compound LiAlH₄, THF

References

Safety Operating Guide

Proper Disposal of (Isoquinolin-8-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (Isoquinolin-8-yl)methanol is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, addressing immediate safety concerns and logistical requirements for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant laboratory coat

  • Nitrile or other appropriate chemical-resistant gloves

All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

Waste Classification and Segregation

This compound is classified as a hazardous chemical waste due to its potential toxicity and the characteristics of its constituent parts (isoquinoline and methanol). Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.

Do not mix this compound waste with other waste streams. It should be collected in a designated, clearly labeled, and chemically compatible container.

Quantitative Data Summary

For safe and compliant disposal, adherence to specific quantitative limits is essential. The following table summarizes key parameters, primarily based on the hazardous characteristics of methanol, which is a component of the target molecule's name and a common laboratory solvent.

ParameterGuidelineRationale
Container Fill Volume Do not exceed 80% capacityTo allow for vapor expansion and prevent spills.
Satellite Accumulation Area (SAA) Limit ≤ 55 gallons of non-acute hazardous wasteFederal and local regulations often dictate maximum accumulation volumes in the laboratory.
Accumulation Time Limit Varies by generator status (typically 90-180 days)Regulatory requirement to ensure timely disposal of hazardous waste.

Experimental Protocol for Waste Disposal

The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service. The following protocol outlines the steps for preparing the waste for collection.

1. Container Selection and Labeling:

  • Select a chemically resistant container with a secure, leak-proof lid that is compatible with alcohols and nitrogen-containing organic compounds.
  • Affix a "Hazardous Waste" label to the container.
  • Clearly write the full chemical name, "this compound," and its concentration on the label. Include the date when the first drop of waste is added.

2. Waste Collection:

  • Carefully transfer the waste this compound, including any contaminated materials such as pipette tips, absorbent pads, or disposable labware, into the designated waste container.
  • Keep the container closed at all times except when adding waste.[1]
  • Do not mix with other waste streams, particularly acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.

3. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
  • The storage area should be well-ventilated and away from sources of ignition, heat, and incompatible materials.

4. Documentation:

  • Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation.

5. Professional Disposal:

  • Arrange for the pickup and disposal of the waste by a certified hazardous waste management company.
  • Provide them with the complete documentation of the waste contents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste (Toxic, Flammable) fume_hood->classify segregate Segregate from other waste streams classify->segregate Is it hazardous? [Yes] container Select & Label Compatible Hazardous Waste Container segregate->container collect Collect Waste (Do not exceed 80% fill) container->collect storage Store in Designated Satellite Accumulation Area collect->storage document Maintain Waste Log storage->document professional_disposal Arrange for Licensed Hazardous Waste Disposal document->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific waste management protocols and local regulations for any additional requirements.

References

Personal protective equipment for handling (Isoquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (Isoquinolin-8-yl)methanol

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 76518-57-5) was publicly available at the time of this writing. The following guidance is based on the safety profile of its structural isomer, quinolin-8-ylmethanol, general principles of laboratory safety for handling heterocyclic aromatic compounds, and the known hazards of methanol. It is imperative to obtain and review the official SDS from your supplier before commencing any work with this compound. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment and Toxidological Profile

This compound is a heterocyclic aromatic compound. While specific toxicity data is limited, its structural isomer, quinolin-8-ylmethanol, is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Given its methanol group, there is also a potential for toxicity associated with methanol, which can cause damage to organs, particularly the optic nerve, and may be fatal or cause blindness if swallowed in sufficient quantities.[2][3][4] Chronic exposure to methanol may also have adverse effects.[2]

Quantitative Data Summary

The following table summarizes key quantitative data based on its structural isomer and related compounds. This information should be used as a guideline and confirmed with supplier-specific data.

PropertyValueSource
Molecular Formula C₁₀H₉NO[5]
Molecular Weight 159.18 g/mol [1]
Appearance Likely a solid
GHS Hazard Statements H302, H315, H319, H335[1]
Storage Class 11 - Combustible Solids

Operational Plan: Handling and Disposal

Adherence to strict operational procedures is critical for the safe handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes that could cause serious eye damage.
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use.- Lab Coat: A flame-resistant lab coat should be worn.To prevent skin contact, which could lead to irritation.
Respiratory Protection Handle in a certified chemical fume hood.To minimize inhalation of dust or vapors, which may cause respiratory irritation.
Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

  • Weighing and Transfer:

    • Designate a specific area within the fume hood for handling this compound.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the solid to the reaction vessel using a spatula.

    • Avoid creating dust.

  • General Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use non-sparking tools if the compound is known to be flammable or handled in a flammable solvent.

    • Wash hands thoroughly after handling, even if gloves were worn.

Emergency Procedures
ScenarioProcedure
Skin Contact 1. Immediately remove contaminated clothing.2. Wash the affected area with soap and plenty of water for at least 15 minutes.3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air.2. If breathing is difficult, provide oxygen.3. If not breathing, give artificial respiration.4. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Never give anything by mouth to an unconscious person.4. Seek immediate medical attention.
Spill 1. Evacuate the area.2. Wear appropriate PPE.3. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.4. For a large spill, follow institutional emergency procedures.
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, weighing paper, and excess reagent, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste:

    • Collect any solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with the full chemical name "this compound" and appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Exposure handle_reaction->emergency_exposure cleanup_solid Dispose of Solid Waste cleanup_decon->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_decon->cleanup_liquid emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Isoquinolin-8-yl)methanol
Reactant of Route 2
(Isoquinolin-8-yl)methanol

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